COH34
Description
Properties
Molecular Formula |
C18H15NOS |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-[(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H15NOS/c1-13-6-9-15(10-7-13)21-19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3 |
InChI Key |
SFUAIBHPGDRCFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Foundational & Exploratory
COH34: A Deep Dive into its Mechanism of Action as a Potent PARG Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
COH34 is a novel, potent, and specific small-molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG). This technical guide elucidates the core mechanism of action of this compound, its impact on cellular DNA damage response pathways, and its potential as a therapeutic agent, particularly in the context of cancers with deficiencies in DNA repair and those resistant to PARP inhibitors. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the intricate signaling pathways governed by this compound's activity.
Introduction
Poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification involved in a myriad of cellular processes, most notably the DNA damage response (DDR). This process is dynamically regulated by the opposing actions of poly(ADP-ribose) polymerases (PARPs), which synthesize poly(ADP-ribose) (PAR) chains on target proteins, and poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for their degradation. The inhibition of PARP has emerged as a successful clinical strategy for treating cancers with homologous recombination deficiencies, such as those with BRCA mutations. However, the development of resistance to PARP inhibitors necessitates the exploration of alternative therapeutic targets within the DDR pathway. This compound, by targeting the dePARylation activity of PARG, presents a promising alternative and complementary therapeutic strategy.
Core Mechanism of Action
This compound exerts its biological effects through the specific and potent inhibition of PARG. It binds directly to the catalytic domain of PARG, effectively blocking its enzymatic activity.[1][2][3][4] This inhibition leads to the sustained accumulation of PAR chains at sites of DNA damage. The prolonged PARylation has a profound impact on the DNA repair machinery, leading to the "trapping" of DNA repair factors at the lesion sites.[1][2][3] This trapping phenomenon prevents the completion of the DNA repair process, ultimately inducing synthetic lethality in cancer cells that have underlying defects in other DNA repair pathways.[1][3]
Signaling Pathway of this compound Action
The following diagram illustrates the central role of this compound in the DNA damage response pathway.
Caption: Mechanism of this compound in the DNA damage response pathway.
Quantitative Data
The potency and specificity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative metrics are summarized in the tables below.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Description |
| IC50 | 0.37 nM | The half maximal inhibitory concentration against PARG enzyme activity.[1][2][4][5] |
| Kd | 0.547 µM | The dissociation constant for the binding of this compound to the catalytic domain of PARG.[1][2][4] |
Table 2: In Vivo Experimental Parameters
| Parameter | Value | Cell Lines | Model |
| Dosage | 10 mg/kg | N/A | Mouse Toxicity Assay[5] |
| Dosage | 20 mg/kg | SYr12, PEO-1, HCC1395, HCC1937 | Xenograft Mouse Models[5] |
Experimental Protocols
The elucidation of this compound's mechanism of action has been supported by a series of key experiments. The methodologies for these are detailed below.
In Vitro PARG Inhibition Assay
This assay quantifies the inhibitory effect of this compound on PARG activity.
Methodology:
-
PARylation Reaction: Recombinant PARP enzyme is incubated with NAD+ to generate PAR chains on a protein substrate.
-
PARG Digestion: The PARylated substrate is then incubated with recombinant PARG enzyme in the presence of varying concentrations of this compound.
-
Detection: The remaining PAR levels are measured, typically by dot blotting using an anti-PAR antibody.
-
Data Analysis: The intensity of the dots is quantified, and the IC50 value is calculated from the dose-response curve.
Caption: Workflow for the in vitro PARG inhibition assay.
Cellular PAR Level Analysis
This experiment assesses the ability of this compound to inhibit PARG within a cellular context.
Methodology:
-
Cell Culture: Human cell lines (e.g., HCT116) are cultured under standard conditions.[6]
-
Treatment: Cells are pre-treated with a specific concentration of this compound (e.g., 0.1 µM) for a defined period (e.g., 1 hour).[6]
-
DNA Damage Induction: DNA damage is induced using an agent like hydrogen peroxide (H2O2).[6]
-
Lysis and Detection: Cells are lysed at various time points post-damage induction, and total PAR levels are measured by dot blotting or immunofluorescence.[6]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in animal models.
Methodology:
-
Tumor Implantation: Human cancer cells with known DNA repair defects (e.g., BRCA-mutant) are subcutaneously injected into immunocompromised mice (e.g., NSG mice).[5]
-
Treatment Administration: Once tumors reach a specified volume, mice are treated with this compound (e.g., 20 mg/kg, intraperitoneal injection, daily) or a vehicle control.[5]
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the treatment period.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, including PAR levels and markers of apoptosis (e.g., cleaved caspase-3, TUNEL staining).[5]
Therapeutic Implications and Future Directions
The potent and specific inhibition of PARG by this compound holds significant therapeutic promise.
-
Overcoming PARP Inhibitor Resistance: this compound has demonstrated efficacy in killing cancer cells that have developed resistance to PARP inhibitors.[2][3]
-
Synthetic Lethality: It induces lethality in cancer cells with inherent DNA repair defects, such as those with BRCA1/2 mutations.[5][6]
-
Combination Therapies: this compound can sensitize tumor cells to other DNA-damaging agents, including topoisomerase inhibitors and alkylating agents, suggesting its potential in combination chemotherapy regimens.[3]
Future research will likely focus on the clinical translation of this compound, including formal toxicology studies, pharmacokinetic and pharmacodynamic profiling in more advanced preclinical models, and ultimately, clinical trials in patient populations with DNA repair-deficient and PARP inhibitor-resistant cancers. The continued investigation into the broader roles of PARG in cellular biology may also unveil new therapeutic opportunities for this compound and similar molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 3. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
COH34: A Novel PARG Inhibitor Disrupting the DNA Damage Response for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The DNA damage response (DDR) is a complex network of signaling pathways essential for maintaining genomic integrity. A key process within the DDR is poly(ADP-ribosyl)ation (PARylation), a post-translational modification of proteins mediated by poly(ADP-ribose) polymerases (PARPs). This modification is dynamically reversed by poly(ADP-ribose) glycohydrolase (PARG). While PARP inhibitors have emerged as a successful class of anti-cancer agents, the therapeutic potential of targeting the dePARylation process is an area of growing interest. This technical guide focuses on COH34, a novel and potent small molecule inhibitor of PARG. We will delve into the molecular mechanism of this compound, its role in various DNA damage response pathways, and its potential as a therapeutic agent, particularly in cancers with deficiencies in DNA repair and those resistant to PARP inhibitors. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involving this compound.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that has been identified as a highly potent and specific inhibitor of poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for dePARylation in cells.[1] By binding to the catalytic domain of PARG, this compound effectively blocks the hydrolysis of poly(ADP-ribose) (PAR) chains from target proteins.[2][3] This inhibition leads to the prolonged persistence of PARylation at sites of DNA damage.
The accumulation of PAR chains at DNA lesions serves as a scaffold for the recruitment of various DNA repair factors. The sustained PARylation caused by this compound "traps" these essential repair proteins, preventing their timely release and the subsequent steps of DNA repair.[1] This trapping mechanism disrupts multiple DNA repair pathways, including base excision repair (BER), single-strand break (SSB) repair, and double-strand break (DSB) repair pathways such as homologous recombination (HR) and non-homologous end joining (c-NHEJ and a-NHEJ).[4][5] The impairment of these critical repair processes leads to the accumulation of unresolved DNA damage, ultimately inducing lethality in cancer cells, particularly those with pre-existing DNA repair defects.
Quantitative Data on this compound Activity
The potency and specificity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Description | Reference |
| IC50 | 0.37 nM | The half maximal inhibitory concentration against PARG enzyme activity in vitro.[1][5][6] | [1][5][6] |
| Kd | 0.547 µM | The equilibrium dissociation constant for the binding of this compound to the catalytic domain of PARG.[2][3] | [2][3] |
| In vivo half-life | ~3.9 hours | The terminal half-life of this compound determined in mice after intraperitoneal administration.[4] | [4] |
Table 1: In Vitro and In Vivo Potency of this compound.
| Cell Line | Genotype | EC50 (µM) | Description | Reference |
| SYr12 | BRCA1-mutant, olaparib-resistant ovarian cancer | 1.98 | Demonstrates this compound efficacy in PARP inhibitor-resistant cells.[6] | [6] |
| HCC1395 | BRCA1-mutant triple-negative breast cancer (TNBC) | - | Sensitive to this compound treatment.[4] | [4] |
| HCC1937 | BRCA1-mutant TNBC, olaparib-resistant | - | Hypersensitive to this compound treatment.[4] | [4] |
| PEO-1 | BRCA2-mutant ovarian cancer | - | Sensitive to this compound treatment.[7] | [7] |
| UWB1.289 | BRCA1-mutant ovarian cancer | - | Sensitive to this compound treatment.[7] | [7] |
Table 2: Efficacy of this compound in Various Cancer Cell Lines. (Note: Specific EC50 values for all cell lines were not consistently available in the provided search results).
This compound in DNA Damage Response Signaling Pathways
The inhibitory action of this compound on PARG has profound effects on the signaling cascades that constitute the DNA damage response. By prolonging PARylation, this compound prevents the timely resolution of DNA lesions, leading to the activation of downstream damage signaling and, in cancer cells with compromised repair pathways, apoptosis.
Trapping of DNA Repair Factors
Upon DNA damage, PARP1 is rapidly activated and synthesizes PAR chains on itself and other acceptor proteins. This PARylation signal recruits a host of DNA repair factors to the site of damage. Under normal conditions, PARG hydrolyzes these PAR chains, allowing the release of the repair factors and the progression of the repair process. This compound disrupts this cycle.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ch.promega.com [ch.promega.com]
- 3. kumc.edu [kumc.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. promega.com [promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Structural Analysis of COH34 Binding to Poly(ADP-ribose) Glycohydrolase (PARG): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interactions between the potent and specific inhibitor COH34 and its target, Poly(ADP-ribose) glycohydrolase (PARG). Understanding this interaction is pivotal for the development of novel cancer therapeutics, particularly for malignancies resistant to conventional treatments like PARP inhibitors.
Quantitative Analysis of this compound-PARG Binding
The binding affinity and inhibitory concentration of this compound have been quantitatively characterized through various biochemical and cellular assays. The data underscores the high potency and specificity of this compound for PARG.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.37 nM | In vitro PARG enzymatic assay | [1][2][3] |
| Kd (Wild-Type PARG) | 0.547 µM | Isothermal Titration Calorimetry (ITC) with PARG catalytic domain | [1][2][4] |
| Kd (N869A Mutant PARG) | ~64.37 µM | Isothermal Titration Calorimetry (ITC) | [4] |
| EC50 (WST-8 Assay) | 8.3 ± 2.8 µM | HCT116 | [5] |
| EC50 (WST-8 Assay) | 8.2 ± 2.2 µM | HCT116RPDD (PDD00017273-resistant) | [5] |
| EC50 (Colony Formation) | 6.1 ± 0.9 µM | HCT116 | [5] |
| EC50 (Colony Formation) | 5.3 ± 0.1 µM | HCT116RPDD (PDD00017273-resistant) | [5] |
Structural Insights into the this compound-PARG Interaction
Docking analyses based on the crystal structure of PARG (PDB: 4BLI) reveal that this compound fits into the catalytic pocket of the enzyme.[4] The proposed binding mode suggests the formation of hydrogen bonds between this compound and key residues within the active site. Specifically, the nitrogen and sulfur atoms of this compound are predicted to form hydrogen bonds with asparagine 869 (Asn 869), while the hydroxyl group of this compound may interact with the backbone of phenylalanine 900 (Phe 900).[4]
The critical role of Asn 869 in this interaction was validated through site-directed mutagenesis. An N869A mutant of PARG demonstrated a significantly reduced binding affinity for this compound, with a dissociation constant (Kd) of approximately 64.37 µM, a more than 100-fold increase compared to the wild-type enzyme.[4] While the N869A mutant retained its enzymatic activity, it was no longer susceptible to inhibition by this compound at a concentration of 10 nM.[4] This highlights the pivotal role of the Asn 869 residue in mediating the binding and inhibitory action of this compound.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
To determine the binding affinity between this compound and the PARG catalytic domain, Isothermal Titration Calorimetry (ITC) was employed.[4]
-
Protein Preparation: The recombinant catalytic domain of PARG (residues 451-976) was purified.
-
Sample Preparation: A solution of the purified PARG catalytic domain was placed in the sample cell of a Nano ITC instrument. This compound was prepared in a compatible buffer and loaded into the titration syringe.
-
Titration: The titration of this compound into the protein solution was performed at 25°C.
-
Data Analysis: The heat changes upon each injection of this compound were measured to generate a binding isotherm. The data was fitted to an equilibrium-binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
PAR Digestion Assay (Dot Blot)
The enzymatic activity of PARG and its inhibition by this compound were assessed using a PAR digestion assay followed by dot blotting.[4][6]
-
Reaction Setup: Poly(ADP-ribose) (PAR) was incubated with recombinant PARG in the presence or absence of this compound at varying concentrations.
-
Incubation: The reaction mixtures were incubated to allow for PAR hydrolysis by PARG.
-
Dot Blotting: The reaction products were spotted onto a nitrocellulose membrane.
-
Immunodetection: The membrane was blocked and then incubated with an anti-PAR antibody to detect the remaining PAR.
-
Analysis: The signal intensity of the dots was quantified to determine the extent of PARG activity and its inhibition by this compound. The IC50 value was calculated from a dose-response curve.
In Vivo Xenograft Studies
The anti-tumor activity of this compound was evaluated in xenograft mouse cancer models.[2][7]
-
Cell Implantation: Human cancer cells (e.g., BRCA-mutant or PARP inhibitor-resistant cell lines) were subcutaneously injected into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into treatment and vehicle control groups. This compound was administered, typically via intraperitoneal injection, at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight of the mice were measured regularly.
-
Endpoint Analysis: At the end of the study, tumors were excised for further analysis, such as Western blotting for pharmacodynamic markers (e.g., γ-H2AX, cleaved caspase-3) and immunohistochemistry for markers of apoptosis.[7]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting PARG, which leads to the accumulation of PAR at sites of DNA damage. This prolonged PARylation traps DNA repair factors, thereby disrupting the DNA damage response (DDR).[1][8] This mechanism is particularly effective in cancer cells with pre-existing DNA repair defects, such as mutations in BRCA1 or BRCA2, leading to a synthetic lethal interaction.[9][10]
The inhibition of PARG by this compound impacts several key DNA repair pathways, including single-strand break repair (SSB), canonical non-homologous end joining (c-NHEJ), alternative NHEJ (a-NHEJ), and homologous recombination (HR).[9] By disrupting these pathways, this compound enhances the efficacy of DNA-damaging agents and can overcome resistance to PARP inhibitors.[8][9]
Caption: Mechanism of action of this compound in inhibiting PARG and inducing synthetic lethality.
Caption: Workflow for determining this compound-PARG binding affinity using Isothermal Titration Calorimetry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency and IC50 of COH34: A Technical Guide
This technical guide provides an in-depth overview of the in vitro potency and IC50 value of COH34, a potent and specific inhibitor of poly(ADP-ribose) glycohydrolase (PARG). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and application of this compound in cancer therapy and DNA damage response research.
Quantitative Data Summary
This compound demonstrates high potency and specific binding to its target, PARG. The key quantitative metrics for its in vitro activity are summarized below.
| Parameter | Value | Target | Notes |
| IC50 | 0.37 nM | PARG | The half-maximal inhibitory concentration, indicating high potency.[1][2][3][4][5] |
| Kd | 0.547 µM | Catalytic Domain of PARG | The dissociation constant, indicating strong binding affinity to the enzyme's active site.[1][2][5] |
Mechanism of Action
This compound functions as a highly potent and specific inhibitor of poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for the catabolism of poly(ADP-ribose) (PAR) chains.[1][2][4][6] By binding to the catalytic domain of PARG, this compound prevents the hydrolysis of PAR, leading to its accumulation at sites of DNA damage.[1][3][6] This prolonged PARylation traps DNA repair factors at the lesions, disrupting the repair of both single-strand breaks (SSBs) and double-strand breaks (DSBs).[3][7] This mechanism of action makes this compound particularly effective in inducing lethality in cancer cells with existing DNA repair defects and in overcoming resistance to PARP inhibitors.[1][2][6]
Signaling Pathway
This compound's inhibition of PARG directly impacts the DNA Damage Response (DDR) pathway. Upon DNA damage, PARP enzymes synthesize PAR chains on various proteins to recruit DNA repair machinery. PARG normally reverses this process, allowing the repair factors to cycle off and complete the repair. By inhibiting PARG, this compound sustains the PAR signal, which affects multiple DNA repair pathways including Base Excision Repair (BER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).[3][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 3. Prospects for PARG inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
COH34: A Technical Guide to a Novel PARG Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of COH34, a potent and specific small-molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG). This compound was identified from the National Cancer Institute (NCI) database and has demonstrated significant potential as a therapeutic agent, particularly for cancers with DNA repair defects and those resistant to PARP inhibitors.[1][2] This guide details the discovery, mechanism of action, and synthesis of this compound, along with its biological effects and relevant experimental protocols. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Discovery and Synthesis
This compound (also known as NSC191252) was identified through a computational screening approach called site-moiety mapping (siMMap) of the NCI Developmental Therapeutics Program library.[3] This method aimed to find small molecules that could fit into the catalytic site of PARG. Out of numerous candidates, this compound emerged as a highly potent inhibitor.[3]
While the initial discovery was computational, the compound was subsequently resynthesized for experimental validation.[3] The chemical name for this compound is 1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol.[2]
Note: A detailed, step-by-step chemical synthesis protocol for this compound is not publicly available in the reviewed literature. The compound was resynthesized by a commercial entity (WuXi AppTec) for research purposes.[3]
Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the enzymatic activity of PARG, the primary enzyme responsible for the degradation of poly(ADP-ribose) (PAR) chains.[1][4] PARylation is a critical post-translational modification involved in various cellular processes, most notably DNA damage repair.
The inhibition of PARG by this compound leads to the following key events:
-
Prolonged PARylation: At sites of DNA damage, the PAR chains synthesized by PARP enzymes are not efficiently removed.[1]
-
Trapping of DNA Repair Factors: The sustained PARylation traps DNA repair proteins, such as XRCC1, at the damage sites for an extended period.[5]
-
Impairment of DNA Repair: This "trapping" mechanism disrupts the coordinated process of DNA repair, including single-strand break (SSB) and double-strand break (DSB) repair pathways like homologous recombination (HR), canonical non-homologous end joining (c-NHEJ), and alternative non-homologous end joining (a-NHEJ).[3][6]
-
Induction of Cell Death: In cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations), the further impairment of DNA repair by this compound leads to synthetic lethality and apoptosis.[1] Notably, this compound is also effective against cancer cells that have developed resistance to PARP inhibitors.[1]
The following diagram illustrates the proposed signaling pathway affected by this compound:
References
- 1. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. The inhibition of PARG attenuates DNA repair in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: The Effect of the PARG Inhibitor COH34 on Cellular PARylation Levels
Executive Summary
Poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification pivotal to the DNA Damage Response (DDR). While Poly(ADP-ribose) Polymerase (PARP) enzymes synthesize PAR chains on target proteins, Poly(ADP-ribose) Glycohydrolase (PARG) is the primary enzyme responsible for their catabolism, a process known as dePARylation. The dynamic balance between PARP and PARG activity is essential for genomic stability. This document provides a technical overview of this compound, a potent and specific small molecule inhibitor of PARG. Unlike PARP inhibitors (PARPi) which block PAR synthesis, this compound prevents PAR degradation, leading to a significant increase and prolongation of PARylation levels within cells. This hyper-PARylated state traps DNA repair factors at damage sites, disrupting DNA repair and inducing synthetic lethality in cancers with underlying DNA repair defects. This guide details the mechanism of action of this compound, presents its quantitative effects, outlines key experimental protocols for its study, and illustrates its impact on cellular signaling pathways.
The PARylation-dePARylation Cycle and this compound's Mechanism of Action
In response to DNA damage, PARP1 is rapidly recruited to lesions and synthesizes long, branched chains of poly(ADP-ribose) on itself and other acceptor proteins, including histones and DNA repair factors like XRCC1.[1][2] This PARylation event serves as a scaffold to recruit additional DNA repair machinery.[2] The process is transient; PARG quickly hydrolyzes these PAR chains to allow the repair process to proceed and complete.[2]
This compound is a potent small molecule that specifically inhibits the enzymatic activity of PARG.[3][4] It binds directly to the catalytic domain of PARG, preventing the breakdown of PAR chains.[3][4] The consequence is not the absence of PARylation, but rather its sustained accumulation at sites of DNA damage. This prolonged PARylation signal effectively "traps" PAR-binding DNA repair factors, preventing their release and stalling the repair process, which ultimately leads to the accumulation of unresolved DNA lesions.[3][5]
Quantitative Data Presentation
This compound demonstrates high potency for PARG in both enzymatic and cellular contexts. Its inhibitory activity has been quantified through various assays, establishing it as a sub-nanomolar inhibitor.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay Type | Source |
| IC₅₀ | 0.37 nM | In vitro PARG enzymatic assay (PARylation digestion) | [4][6][7] |
| Kd | 0.547 µM | Isothermal Titration Calorimetry (ITC) with PARG catalytic domain | [4][7] |
| Cellular PARylation | ~10-fold increase | Dot blot analysis in HCT116 cells (100 nM this compound + H₂O₂) | [6] |
| PAR Signal Duration | > 30 minutes | Immunofluorescence in U2OS cells post-laser damage | [5] |
Experimental Protocols
To assess the effect of this compound on cellular PARylation, immunofluorescence is a standard and effective method. It allows for the direct visualization and quantification of PAR accumulation at sites of DNA damage.
Protocol: Immunofluorescence for Detecting Cellular PARylation
1. Cell Culture and Treatment:
-
Plate U2OS or HCT116 cells on glass coverslips and allow them to adhere overnight.
-
Pre-incubate cells with a final concentration of 100 nM this compound (or vehicle control) for 1 hour.
2. DNA Damage Induction:
-
Induce DNA damage. A common method is treatment with 0.5 mM hydrogen peroxide (H₂O₂) for 15 minutes at 37°C.[6]
-
Alternatively, for localized damage, use a 405 nm laser for micro-irradiation on a confocal microscope.[5]
3. Cell Fixation and Permeabilization:
-
Immediately after damage induction, wash cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
4. Immunostaining:
-
Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate the coverslips with a primary antibody against PAR (e.g., anti-PAR monoclonal antibody) diluted in 1% BSA/PBS for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
5. Imaging and Analysis:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Quantify the fluorescence intensity of the PAR signal within the nucleus using image analysis software (e.g., ImageJ/Fiji).
Signaling Pathways and Downstream Effects
The primary consequence of this compound-mediated PARG inhibition is the disruption of DNA repair. By prolonging the PAR signal, this compound traps essential repair factors, such as the single-strand break (SSB) repair scaffold protein XRCC1, at DNA lesions.[5] This prevents the recruitment of downstream enzymes and the resolution of the break. The sustained presence of these protein complexes at damage sites impairs the repair of both SSBs and double-strand breaks (DSBs).[7][8] This impairment leads to genomic instability and can trigger synthetic lethality in cancer cells that have pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations.[6] Furthermore, this compound has demonstrated efficacy in killing PARP inhibitor-resistant cancer cells, offering a promising alternative therapeutic strategy.[3]
Conclusion
This compound is a highly potent and specific inhibitor of PARG that functions by preventing the degradation of poly(ADP-ribose). This leads to a state of hyper-PARylation within the cell, particularly at sites of DNA damage. The resulting sequestration and trapping of essential DNA repair factors stalls the DDR, inducing synthetic lethality in vulnerable cancer cells, including those resistant to PARP inhibitors. The detailed protocols and mechanistic understanding presented here provide a foundation for researchers to further investigate and leverage this compound as a tool to probe the biology of dePARylation and as a potential therapeutic agent in oncology.
References
- 1. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
COH34: A Technical Guide to its Role in Genomic Stability and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of COH34, a potent and specific small-molecule inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). This compound disrupts cellular DNA damage repair (DDR) processes, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects. This document details the mechanism of action of this compound, its impact on genomic stability, and its potential as a therapeutic agent, particularly for cancers resistant to PARP inhibitors. Included are summaries of key quantitative data, detailed experimental protocols for studying this compound, and visualizations of relevant cellular pathways and experimental workflows.
Introduction to this compound and the Role of PARG in Genomic Stability
Genomic stability is paramount for cellular health, and its compromise is a hallmark of cancer. The DNA damage response (DDR) is a complex network of pathways that detects and repairs DNA lesions. Poly(ADP-ribosyl)ation (PARylation), a post-translational modification of proteins, plays a critical role in the DDR. This process is dynamically regulated by two key enzyme families: Poly(ADP-ribose) Polymerases (PARPs), which synthesize poly(ADP-ribose) (PAR) chains on target proteins, and Poly(ADP-ribose) Glycohydrolase (PARG), the primary enzyme responsible for hydrolyzing these PAR chains.[1]
PARG's function is crucial for the timely recruitment and release of DNA repair factors at sites of DNA damage.[1] Inhibition of PARG leads to the accumulation of PAR chains, which in turn traps essential DDR proteins like XRCC1, APLF, and CHFR at the damage site.[2] This "trapping" mechanism prevents the completion of DNA repair, leading to the accumulation of DNA strand breaks and ultimately, cell death.[2][3]
This compound has been identified as a highly potent and specific inhibitor of PARG.[4][5] Its ability to induce lethality in cancer cells with defective DNA repair pathways, including those resistant to PARP inhibitors, makes it a promising candidate for cancer therapy.[3][6]
Mechanism of Action of this compound
This compound exerts its effects by directly binding to the catalytic domain of PARG, thereby inhibiting its enzymatic activity.[3][4] This leads to a prolongation of the PAR signal at DNA lesions. The sustained PARylation traps DNA repair factors, effectively stalling the repair process and leading to the accumulation of unresolved DNA damage, which triggers cell death, particularly in cells with compromised homologous recombination (HR) or other DNA repair pathways.[1][3] This concept is known as synthetic lethality.
Signaling Pathway of this compound-Mediated PARG Inhibition
Caption: this compound inhibits PARG, leading to prolonged PARylation and trapping of DNA repair factors.
Quantitative Data on this compound
The following tables summarize key quantitative parameters related to the activity and efficacy of this compound.
| Parameter | Value | Reference(s) |
| IC₅₀ (PARG) | 0.37 nM | [4][5][6] |
| K_d_ (PARG catalytic domain) | 0.547 µM | [4][6] |
| Binding Stoichiometry (this compound:PARG) | 1:1 | [2] |
Table 1: In Vitro Activity of this compound
| Cell Line Context | Effect of this compound | Reference(s) |
| BRCA-mutant cancer cells | Exhibits synthetic lethality. | [1] |
| PARP inhibitor-resistant cells | Efficiently kills these cells. | [3][4] |
| DNA repair-defective tumors (in vivo) | Shows significant antitumor activity. | [3][6] |
| Combination with DNA-damaging agents (cisplatin, doxorubicin, etc.) | Synergistically enhances cancer cell lethality. | [1][5] |
Table 2: Cellular and In Vivo Efficacy of this compound
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro PARG Inhibition Assay (Dot Blot)
This assay measures the ability of this compound to inhibit PARG-mediated hydrolysis of PAR chains.
Materials:
-
Recombinant PARG enzyme
-
Poly(ADP-ribose) (PAR) polymer
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Nitrocellulose membrane
-
Anti-PAR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing PAR polymer and reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding recombinant PARG enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer or by heat inactivation.
-
Spot the reaction mixtures onto a nitrocellulose membrane.
-
Allow the spots to dry completely.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with anti-PAR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (K_d_), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and the PARG catalytic domain.
Materials:
-
Purified recombinant PARG catalytic domain
-
This compound
-
ITC buffer (e.g., PBS or Tris buffer, ensure buffer compatibility with both protein and compound)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the purified PARG catalytic domain against the ITC buffer.
-
Dissolve this compound in the same ITC buffer.
-
Degas both the protein and compound solutions.
-
Load the PARG catalytic domain solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the sample cell while monitoring the heat change.
-
Analyze the resulting data using the instrument's software to determine the binding parameters.
Cell Viability and Colony Formation Assays
These assays assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., BRCA-mutant, PARPi-resistant)
-
Complete cell culture medium
-
This compound
-
96-well and 6-well plates
-
MTT or other cell viability reagent
-
Crystal violet staining solution
Procedure (Cell Viability):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add MTT reagent and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
Procedure (Colony Formation):
-
Seed a low number of cells in 6-well plates.
-
Treat the cells with various concentrations of this compound and incubate for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
Immunofluorescence for γ-H2AX Foci
This technique is used to visualize DNA double-strand breaks as a measure of genomic instability induced by this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the γ-H2AX foci using a fluorescence microscope.
Xenograft Mouse Model
This in vivo model is used to evaluate the antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line for implantation
-
This compound formulation for in vivo use (e.g., in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound (e.g., 20 mg/kg daily via intraperitoneal injection) or vehicle control for a specified period (e.g., 14-21 days).
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for PAR levels and apoptosis markers).
Visualizations of Experimental Workflows
Workflow for Assessing this compound In Vitro Efficacy
References
- 1. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchtweet.com [researchtweet.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Landscape of COH34: A Technical Guide to Exploring Targets Beyond PARG
For Immediate Release
DUARTE, Calif. — In the rapidly evolving landscape of targeted cancer therapy, the small molecule COH34 has emerged as a highly potent and specific inhibitor of Poly(ADP-ribose) glycohydrolase (PARG). Its ability to induce lethality in cancer cells with DNA repair defects, particularly those resistant to PARP inhibitors, has positioned it as a promising therapeutic candidate.[1][2] While its on-target efficacy against PARG is well-documented, a comprehensive understanding of its broader cellular interactions is crucial for its clinical development and for anticipating potential mechanisms of resistance or polypharmacology.
This technical guide provides an in-depth exploration of the methodologies available to researchers, scientists, and drug development professionals for identifying and validating cellular targets of this compound beyond its primary target, PARG. As direct evidence of this compound off-targets is not extensively documented, likely due to its high specificity, this document serves as a practical roadmap for conducting such an investigation.
This compound: A Profile of a Specific PARG Inhibitor
This compound was identified from the NCI database as a small molecule that specifically inhibits PARG with nanomolar potency.[1] Its mechanism of action involves binding to the catalytic domain of PARG, which leads to the prolongation of PARylation at sites of DNA damage and the trapping of DNA repair factors.[1][2] This targeted disruption of the DNA damage response is particularly effective in tumors with existing DNA repair deficiencies.
Quantitative Profile of this compound
The known biochemical and cellular parameters of this compound's interaction with PARG are summarized below. This data underscores its potency and specificity, forming the baseline for any off-target investigation.
| Parameter | Value | Target | Assay Type | Reference |
| IC₅₀ | 0.37 nM | PARG | In vitro PARylation digestion assay | [2][3] |
| K_d_ | 0.547 µM | PARG (catalytic domain) | Isothermal Titration Calorimetry (ITC) | [2] |
| Selectivity | Minimal inhibition | PARP1, TARG1 | In vitro inhibition assays | [4] |
The Rationale for Off-Target Exploration
While PARG is a monogenic target, suggesting a lower likelihood of off-target effects compared to broader families of enzymes like PARPs, the possibility of unforeseen interactions remains.[4] A thorough off-target analysis is critical for:
-
Predicting Potential Toxicities: Unintended interactions with other cellular proteins can lead to adverse effects.
-
Understanding Resistance Mechanisms: Off-target effects could contribute to the development of resistance to this compound therapy.
-
Discovering Novel Therapeutic Opportunities: Polypharmacology, where a drug interacts with multiple targets, can sometimes lead to enhanced efficacy or new therapeutic applications.
Experimental Strategies for Off-Target Identification
A multi-pronged approach is recommended to comprehensively map the cellular interactome of this compound. This involves a combination of in vitro biochemical assays and in-cell target engagement studies.
In Vitro Kinase Profiling
Given that kinases are a common class of off-targets for small molecule inhibitors, a broad kinome scan is a logical first step.
This assay is considered a gold standard for its direct measurement of substrate phosphorylation.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC₅₀ determination.
-
Assay Plate Setup: In a 384-well plate, add the purified recombinant kinase, its specific peptide or protein substrate, and [γ-³²P]ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Substrate Capture: Stop the reaction and spot the reaction mixtures onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP is washed away.
-
Detection and Analysis: Use a phosphorimager to quantify the radioactivity on the filter paper. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value for each kinase in the panel.[5][6]
Cellular Target Engagement Assays
Confirming that this compound interacts with a potential off-target within the complex environment of a living cell is a critical validation step.
CETSA assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.
-
Cell Culture and Treatment: Culture the chosen cell line to 80-90% confluency. Treat intact cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour at 37°C).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification and Western Blotting: Collect the supernatant and normalize the protein concentrations. Perform SDS-PAGE and Western blotting using an antibody specific to the putative off-target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7][8][9]
This assay provides a quantitative measure of compound affinity for a target kinase in living cells.
-
Cell Transfection: Co-transfect cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase and a transfection carrier DNA.
-
Cell Plating: Plate the transfected cells into 384-well assay plates and incubate for 24 hours.
-
Tracer and Compound Addition: Add the NanoBRET™ tracer (a fluorescently labeled, cell-permeable ligand for the kinase) and varying concentrations of this compound to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the BRET signal (the ratio of tracer emission to NanoLuc® emission) using a luminometer.
-
Data Analysis: A decrease in the BRET signal with increasing concentrations of this compound indicates competitive displacement of the tracer. The data is used to calculate the intracellular IC₅₀ of this compound for the target kinase.[10][11][12]
Unbiased Proteome-Wide Approaches
To discover entirely novel and unexpected targets, unbiased methods that do not rely on pre-existing hypotheses are invaluable.
This technique identifies proteins from a cell lysate that bind to an immobilized form of the drug.
-
This compound Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to affinity beads (e.g., sepharose beads).
-
Cell Lysis and Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Affinity Capture: Incubate the cell lysate with the this compound-conjugated beads. As a control, incubate the lysate with unconjugated beads or with beads plus an excess of free this compound to identify non-specific binders.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Protein Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.
-
Data Analysis: Compare the proteins identified from the this compound-beads to the control beads to identify specific interactors.
Validating and Characterizing Off-Target Interactions
Once putative off-targets are identified, their interaction with this compound must be biophysically validated and the functional consequences of this interaction explored.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (K_d_), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation: Prepare purified protein of the putative off-target and a solution of this compound in the same matched buffer.
-
ITC Experiment: Load the protein into the sample cell of the calorimeter and this compound into the titration syringe.
-
Titration: Perform a series of small injections of this compound into the protein solution. The heat change upon each injection is measured.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of this compound to the protein. Fit the resulting isotherm to a binding model to determine K_d_, n, and ΔH.[13][14][15]
Potential Signaling Pathways for Investigation
Inhibition of PARG by this compound profoundly affects the DNA Damage Response (DDR). Therefore, any investigation into off-target effects should also consider proteins within or connected to this network.
Beyond the canonical DDR pathway, PARG has been implicated in other cellular processes, such as S phase progression and the response to replication stress.[16] Investigating the effects of this compound on key proteins in these pathways could reveal novel cellular consequences of PARG inhibition or point towards previously unidentified off-targets.
Conclusion
This compound represents a highly promising, specific inhibitor of PARG with significant potential in oncology. While its primary mechanism of action is well-defined, a thorough investigation of its off-target profile is a necessary step in its preclinical and clinical development. The experimental strategies outlined in this guide provide a comprehensive framework for undertaking such an investigation. By employing a combination of in vitro screening, cellular target engagement assays, and unbiased proteomics, researchers can build a complete picture of the cellular interactome of this compound, ensuring its safe and effective translation to the clinic.
References
- 1. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 11. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 12. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.jp]
- 13. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. pnas.org [pnas.org]
Methodological & Application
COH34: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
COH34 is a potent and specific small-molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway.[1][2] With a nanomolar potency (IC50 = 0.37 nM), this compound effectively blocks the removal of poly(ADP-ribose) (PAR) chains from proteins at sites of DNA damage.[1][2] This leads to the prolonged retention of PAR-binding DNA repair factors, such as XRCC1, at DNA lesions, thereby disrupting the repair of both single-strand breaks (SSBs) and double-strand breaks (DSBs).[3][4][5] This mechanism of action makes this compound a valuable tool for studying DNA repair pathways and a potential therapeutic agent for cancers with deficiencies in DNA repair, including those resistant to PARP inhibitors.[1][6]
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to probe its effects on cell viability, apoptosis, and DNA damage signaling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 0.37 nM | PARG | [1][2] |
| Kd | 0.547 µM | PARG Catalytic Domain | [2] |
| EC50 | 0.625 - 20 µM | Panel of Triple-Negative Breast Cancer (TNBC) cell lines | [7] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Value | Animal Model | Reference |
| Dosage | 10 mg/kg, 20 mg/kg | Xenograft mouse models | [4] |
| Administration | Intraperitoneal injection | Xenograft mouse models | [4] |
| Treatment Duration | 10 - 14 days | Xenograft mouse models | [4] |
Signaling Pathway
This compound's mechanism of action is centered on the inhibition of PARG within the DNA damage response pathway. The following diagram illustrates the key steps affected by this compound.
Caption: Mechanism of this compound action on the DNA damage response pathway.
Experimental Protocols
Cell Viability and Colony Formation Assays
A. CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in culture medium. It is recommended to start with a concentration range of 0.1 µM to 50 µM.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubate for the desired treatment period (e.g., 72 hours).[6]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[8][9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8][9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Crystal Violet Colony Formation Assay
This assay assesses the long-term effects of a compound on the ability of single cells to form colonies.
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 µM to 20 µM) or vehicle control.[7]
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared this compound or vehicle every 2-3 days.[7]
-
After the incubation period, wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with 4% paraformaldehyde for 15 minutes at room temperature.
-
Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) manually or using an automated colony counter.
Western Blotting for DNA Damage and Apoptosis Markers
This protocol describes the detection of γ-H2AX (a marker of DNA double-strand breaks) and cleaved PARP1 (a marker of apoptosis).
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 5 µM for 48-72 hours) or a positive control for DNA damage (e.g., etoposide).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10-15% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against γ-H2AX and cleaved PARP1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 5 µM for 72 hours) or vehicle control.[7]
-
Harvest both adherent and floating cells and pellet them by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Caption: General workflow for Western blotting.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
Application Notes and Protocols for COH34 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
COH34 is a potent and specific small molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] With an IC50 of 0.37 nM, this compound effectively binds to the catalytic domain of PARG, leading to prolonged poly(ADP-ribosyl)ation (PARylation) at sites of DNA damage.[1][3] This extended PARylation traps DNA repair factors, ultimately disrupting DNA repair processes and inducing lethality in cancer cells, particularly those with existing DNA repair defects or resistance to PARP inhibitors.[1][2][4] Preclinical studies in xenograft mouse models have demonstrated the anti-tumor activity of this compound, making it a promising therapeutic agent for further investigation.[2][4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a xenograft mouse model setting.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (PARG inhibition) | 0.37 nM | [1][4][5] |
| Dissociation Constant (Kd) for PARG catalytic domain | 0.547 µM | [1][3][5] |
Table 2: Recommended Dosing and Administration for Xenograft Studies
| Parameter | Details | Reference |
| Animal Model | Female NSG (NOD scid gamma) mice, 8 weeks old | [5] |
| Drug Formulation | This compound dissolved in 30% Solutol in saline | [5] |
| Dosage | 10 mg/kg or 20 mg/kg body weight | [5] |
| Route of Administration | Intraperitoneal (IP) injection | [5] |
| Dosing Schedule | Once daily | [5] |
| Treatment Duration | 10 to 14 days | [5] |
Table 3: Summary of Efficacy in Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose | Treatment Duration | Outcome | Reference |
| SYr12 (Olaparib-resistant) | BRCA1-mutant ovarian cancer | NSG | 20 mg/kg | 2 weeks | Significant tumor growth inhibition | [5] |
| PEO-1 | BRCA2-mutant ovarian cancer | NSG | 20 mg/kg | 2 weeks | Significant tumor growth inhibition | [5] |
| HCC1395 | BRCA-mutant triple-negative breast cancer | NSG | 20 mg/kg | 14 days | Significant tumor growth inhibition | [5] |
| HCC1937 | BRCA-mutant triple-negative breast cancer | NSG | 20 mg/kg | 14 days | Significant tumor growth inhibition | [5] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PARG, which plays a critical role in the DNA damage response. The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits PARG, leading to prolonged PARylation and trapping of DNA repair factors.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Solutol® HS 15 (30% solution in saline)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Note: It is recommended to prepare the this compound solution fresh before each use as it can be unstable in solution.[1]
-
Calculate the required amount of this compound based on the number of mice and the desired dose (e.g., 20 mg/kg).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 30% Solutol solution to the tube to achieve the final desired concentration.
-
Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear.
-
Draw the solution into sterile syringes for intraperitoneal injection.
Protocol 2: Xenograft Mouse Model and this compound Treatment
Materials:
-
8-week-old female NSG mice
-
Cancer cell lines (e.g., HCC1395, PEO-1) cultured in appropriate media
-
Matrigel (optional, can be mixed with cells to promote tumor growth)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes and needles for cell injection and drug administration
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control (30% Solutol in saline)
Procedure:
-
Cell Preparation: a. Culture the selected cancer cell line to ~80-90% confluency. b. Trypsinize the cells, collect them, and wash with sterile PBS. c. Count the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 8-10 million cells per 100 µL).[5]
-
Tumor Implantation: a. Anesthetize the mice. b. Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: a. Allow the tumors to grow to a palpable size (e.g., ~70-90 mm³).[5] b. Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: a. Once tumors reach the desired average size, randomize the mice into treatment and control groups (n=6 per group is a common practice).[5] b. Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection once daily for the specified duration (e.g., 14 days).[5]
-
Monitoring: a. Monitor the body weight of the mice daily to assess toxicity.[5] b. Observe the mice for any signs of pain or distress.[5] c. Continue to measure tumor volume throughout the treatment period.
-
Endpoint and Analysis: a. At the end of the study, euthanize the mice according to approved institutional protocols. b. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, PAR level analysis).[5]
Protocol 3: Pharmacodynamic Analysis of PARG Inhibition in Tumors
Materials:
-
Tumor samples from vehicle- and this compound-treated mice
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Dot blot apparatus
-
Nitrocellulose membrane
-
Anti-PAR antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Sample Collection: a. Excise tumors from mice at various time points after a single dose of this compound (e.g., 0, 2, 4, 8, 24, 48, 72 hours) to assess the duration of PARG inhibition.[5]
-
Protein Extraction: a. Homogenize the tumor tissue in lysis buffer and quantify the protein concentration.
-
Dot Blotting: a. Spot equal amounts of protein lysate onto a nitrocellulose membrane using a dot blot apparatus. b. Allow the membrane to dry completely.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer. b. Incubate the membrane with a primary antibody against PAR. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody. d. Develop the blot using a chemiluminescence substrate and image the results. e. An increase in the dot blot signal in this compound-treated samples compared to vehicle-treated samples indicates the accumulation of PAR and successful PARG inhibition.
Experimental Workflow
The following diagram outlines the general workflow for conducting a xenograft study with this compound.
Caption: A typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting dePARylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
Application Note: Determining the Optimal Concentration of COH34 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a comprehensive guide for determining the optimal in vitro concentration of COH34, a novel and potent small molecule inhibitor of MEK1/2 kinases. The optimal concentration is critical for ensuring maximal target inhibition while minimizing off-target effects and cytotoxicity. We provide detailed protocols for two key experiments: a cell viability assay to assess cytotoxicity and a Western blot assay to measure target engagement by quantifying the phosphorylation of ERK1/2, a direct downstream substrate of MEK1/2.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many human cancers, making its components, particularly MEK1 and MEK2, attractive targets for therapeutic intervention. This compound is a novel, highly selective, ATP-non-competitive inhibitor of MEK1/2.
Establishing the correct concentration of this compound for in vitro experiments is a crucial first step in its preclinical evaluation. An ideal concentration will effectively inhibit MEK1/2 activity, leading to a measurable downstream effect (decreased ERK phosphorylation), without inducing significant cell death, which could confound experimental results. This application note outlines a systematic approach to determine the optimal concentration range for this compound.
Signaling Pathway and Experimental Rationale
This compound exerts its effect by binding to MEK1/2 and preventing the phosphorylation of its downstream targets, ERK1/2. The efficacy of this compound can thus be measured by assessing the phosphorylation status of ERK1/2. The overall experimental goal is to identify a concentration window that provides potent target inhibition (low IC50 for p-ERK1/2 reduction) and low cytotoxicity (high IC50 for viability).
Experimental Workflow
The process involves treating cultured cells with a range of this compound concentrations and then performing parallel assays to measure cell viability and target inhibition.
Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that is cytotoxic to cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials:
-
Cancer cell line of interest (e.g., A375, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[1]
-
Microplate reader (absorbance at 570 nm).[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[1][4] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common range to start with is 0.1 nM to 100 µM.[5] Include a vehicle control (DMSO) and a no-treatment control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1][3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the log of this compound concentration. Use non-linear regression to calculate the IC50 value.
Protocol 2: Target Engagement Assessment by Western Blot
This protocol measures the inhibition of MEK1/2 activity by quantifying the levels of phosphorylated ERK1/2 (p-ERK1/2).
Materials:
-
6-well tissue culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[6]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane.[7]
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total-ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.[8]
-
Enhanced Chemiluminescence (ECL) substrate.[6]
-
Imaging system (e.g., ChemiDoc).[7]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (based on a non-toxic range from Protocol 1) for a shorter duration (e.g., 1-4 hours).
-
Serum Starvation (Optional): To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours before treatment.[8]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[6] Scrape the cells, collect the lysate, and centrifuge to pellet debris.[6]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[7] After electrophoresis, transfer the proteins to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7][8] Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.[8][9]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8] After further washes, apply the ECL substrate and capture the chemiluminescent signal.[6][7]
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody for total ERK1/2.[9]
-
Data Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of p-ERK to total-ERK for each concentration. Plot the normalized p-ERK/Total-ERK ratio against the log of this compound concentration to determine the IC50 for target inhibition.
Data Presentation and Interpretation
The IC50 values obtained from both assays should be summarized for different cell lines to determine the therapeutic window.
Table 1: Fictional IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Genetic Background | Viability IC50 (72h) | p-ERK Inhibition IC50 (4h) | Therapeutic Index (Viability/p-ERK) |
| A375 | BRAF V600E Mutant | 1.5 µM | 10 nM | 150 |
| HCT116 | KRAS G13D Mutant | 2.1 µM | 15 nM | 140 |
| MCF-7 | Wild-type BRAF/RAS | > 10 µM | 500 nM | > 20 |
Interpretation: The optimal in vitro concentration for this compound should be significantly below the cytotoxicity IC50 but well above the target inhibition IC50. Based on the fictional data above, a concentration range of 50 nM to 500 nM would be appropriate for A375 and HCT116 cells, as this range effectively inhibits p-ERK with minimal impact on cell viability over a typical experiment duration.
Conclusion
By systematically performing cell viability and target engagement assays, researchers can confidently determine the optimal in vitro concentration of this compound. This ensures that observed phenotypic effects are due to the specific inhibition of the MEK/ERK pathway and not a result of general cytotoxicity, leading to more reliable and interpretable data in downstream functional assays.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3.4. Western Blotting and Detection [bio-protocol.org]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting COH34-Induced PARP and DNA Repair Factor Trapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
COH34 is a potent and specific small-molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] Unlike PARP inhibitors that directly trap PARP enzymes on DNA, this compound's mechanism of action involves the inhibition of PARG, leading to the accumulation and persistence of poly(ADP-ribose) (PAR) chains at sites of DNA damage.[2][3][4] This hyper-PARylation results in the prolonged retention, or "trapping," of PARP1 and other PAR-binding DNA repair factors, such as XRCC1, at DNA lesions.[2][4][5] This trapping of the DNA repair machinery ultimately impedes DNA repair, leading to synthetic lethality in cancer cells with underlying DNA repair deficiencies.[2][3]
These application notes provide detailed protocols for robust and quantitative methods to detect and characterize the trapping of PARP1 and other DNA repair factors induced by the PARG inhibitor this compound. The described assays are essential for the preclinical evaluation of this compound and other PARG inhibitors, providing critical insights into their mechanism of action and therapeutic potential.
Signaling Pathway and Mechanism of Action
In response to DNA damage, PARP1 is recruited to the site of the lesion and synthesizes PAR chains on itself and other acceptor proteins. This PARylation serves as a scaffold to recruit downstream DNA repair factors. PARG is responsible for hydrolyzing these PAR chains, allowing for the timely dissociation of the repair complex and the completion of the repair process.
This compound inhibits PARG, preventing the degradation of PAR chains. This leads to an accumulation of PARylated proteins at the DNA damage site, effectively trapping PARP1 and other DNA repair factors, thereby stalling the repair process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting dePARylation selectively suppresses DNA repair–defective and PARP inhibitor–resistant malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Synthetic Lethality in BRCA-Mutant Cells Using COH34
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing COH34, a potent and specific inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), to investigate synthetic lethality in BRCA-mutant cancer cells. This compound presents a novel therapeutic strategy, particularly for tumors that have developed resistance to PARP inhibitors. By inhibiting PARG, this compound prolongs the poly(ADP-ribosyl)ation (PARylation) of proteins at sites of DNA damage. This sustained PARylation traps DNA repair factors, leading to unresolved DNA lesions and subsequent cell death in cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA1 or BRCA2 mutations.[1][2][3] This document outlines the mechanism of action of this compound, provides detailed protocols for key in vitro assays, and presents quantitative data on its efficacy.
Mechanism of Action: PARG Inhibition and Synthetic Lethality
In healthy cells, DNA single-strand breaks (SSBs) are rapidly repaired. A key step in this process is the synthesis of poly(ADP-ribose) (PAR) chains by PARP enzymes, which recruits DNA repair machinery. Subsequently, PARG hydrolyzes these PAR chains, releasing the repair factors to complete the repair process.
In BRCA-mutant cells, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised. These cells become heavily reliant on other DNA repair mechanisms, including those involving PARP. Inhibition of PARG by this compound disrupts the normal DNA repair cycle. The persistent PAR chains "trap" essential DNA repair proteins at the site of damage, preventing the completion of SSB repair.[1][3] These unresolved SSBs can then degenerate into toxic DSBs during DNA replication, which cannot be efficiently repaired in HR-deficient BRCA-mutant cells, ultimately leading to synthetic lethality.[1][4]
Quantitative Data: Efficacy of this compound in BRCA-Mutant and PARP Inhibitor-Resistant Cell Lines
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines, as determined by colony formation assays after 14 days of treatment.
Table 1: EC50 Values of this compound in BRCA-Mutant Ovarian Cancer Cell Lines [5]
| Cell Line | BRCA Mutation Status | EC50 of this compound (µM) | Notes |
| UWB1.289 | BRCA1-mutant | 2.1 | - |
| PEO-1 | BRCA2-mutant | 0.8 | - |
| SYr12 | Olaparib-resistant, BRCA1-mutant | 1.98 | This cell line has lost 53BP1, conferring resistance to PARP inhibitors. |
Table 2: EC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines [5]
| Cell Line | BRCA Mutation Status | EC50 of this compound (µM) |
| HCC1395 | BRCA1/2-mutant | ~2.5 |
| HCC1937 | BRCA1-mutant | ~3.0 |
| MDA-MB-436 | BRCA1-mutant | ~2.0 |
| SUM149PT | BRCA1-mutant | ~2.8 |
Experimental Protocols
The following are detailed protocols for assessing the synthetic lethal effects of this compound in BRCA-mutant cancer cells.
Protocol 1: Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
BRCA-mutant cancer cell lines (e.g., UWB1.289, PEO-1) and corresponding BRCA-reconstituted or wild-type control cells.
-
Complete cell culture medium.
-
6-well plates.
-
This compound.
-
Dimethyl sulfoxide (DMSO) as a vehicle control.
-
Crystal Violet staining solution (e.g., 0.5% w/v in 25% methanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well) and allow them to attach overnight.
-
The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control.
-
Incubate the plates for 14 days at 37°C in a humidified incubator with 5% CO2. Replace the medium with fresh medium containing the respective treatments every 3-4 days.
-
After 14 days, wash the cells twice with PBS.
-
Fix the colonies by adding 1 ml of a methanol/acetic acid solution (3:1) to each well and incubating for 10 minutes at room temperature.
-
Remove the fixative and allow the plates to air dry.
-
Stain the colonies by adding 1 ml of Crystal Violet solution to each well and incubating for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the vehicle-treated control.
Protocol 2: Annexin V/PI Apoptosis Assay
This assay quantifies the induction of apoptosis and necrosis following short-term treatment with this compound.
Materials:
-
BRCA-mutant cancer cell lines (e.g., HCC1395, HCC1937).
-
Complete cell culture medium.
-
This compound and Olaparib (as a comparator).
-
DMSO.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and allow them to reach approximately 70-80% confluency.
-
Treat the cells with 5 µM this compound, 10 µM Olaparib, or DMSO for 72 hours.[5]
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound is a valuable research tool for investigating the synthetic lethal relationship between PARG inhibition and BRCA deficiency. The protocols and data presented here provide a framework for studying the efficacy and mechanism of action of this compound in relevant cancer cell models. These studies can contribute to a deeper understanding of DNA repair pathways and the development of novel therapeutic strategies for BRCA-mutant cancers, including those that are resistant to existing therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARG-deficient tumor cells have an increased dependence on EXO1/FEN1-mediated DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring PARG Activity in the Presence of COH34
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response (DDR) pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains synthesized by Poly(ADP-ribose) polymerases (PARPs). The targeted inhibition of PARG is a promising therapeutic strategy in oncology, particularly for cancers with existing DNA repair defects or those that have developed resistance to PARP inhibitors. COH34 is a highly potent and specific small molecule inhibitor of PARG, binding to its catalytic domain with nanomolar efficacy.[1][2][3] Accurate and robust methods to measure PARG activity in the presence of inhibitors like this compound are crucial for basic research and drug development.
These application notes provide detailed protocols for biochemical and cell-based assays to quantify PARG activity and the efficacy of its inhibition by this compound.
Data Presentation
Inhibitor Activity and Binding Affinity
| Compound | Target | Assay Type | IC50 | Kd | Reference |
| This compound | PARG | In vitro biochemical | 0.37 nM | 0.547 µM | [1][2] |
Signaling Pathway
The following diagram illustrates the central role of PARP and PARG in the DNA damage response and the mechanism of action of this compound.
Caption: PARP1/PARG signaling in DNA repair and this compound inhibition.
Experimental Protocols
Two primary methodologies are presented for measuring PARG activity in the presence of this compound: a biochemical assay for direct enzyme activity measurement and a cell-based assay to assess inhibitor efficacy in a cellular context.
Protocol 1: In Vitro Fluorogenic PARG Activity Assay
This protocol describes a homogeneous, high-throughput assay to directly measure the enzymatic activity of purified PARG and determine the IC50 of inhibitors like this compound. The assay utilizes a quenched fluorogenic substrate that fluoresces upon cleavage by PARG.[4][5][6]
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
COH34 stability issues in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with COH34 in DMSO solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for this compound stock solutions in DMSO?
A1: To ensure the stability and integrity of your this compound stock solution, it is crucial to adhere to proper storage conditions. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2][3] Always seal the vials tightly to prevent moisture absorption, as water can negatively impact compound stability and solubility.[4][5]
Q2: How stable is this compound in a DMSO stock solution and in working solutions?
A2: this compound is known to be unstable in solution.[3][6] For optimal and reproducible experimental results, it is strongly recommended to use freshly prepared working solutions on the same day.[3][6] While stock solutions in anhydrous DMSO can be stored for a limited time under the recommended conditions (see Q1), prolonged storage is not advised. The compound's instability can lead to degradation, affecting its potency and leading to inconsistent results.
Q3: My this compound solution appears cloudy or has visible precipitate. What could be the cause and how can I resolve it?
A3: Cloudiness or precipitation in your this compound solution can stem from several factors. A common cause is the hygroscopic nature of DMSO, which readily absorbs moisture from the air, reducing the solubility of the compound.[4][7] Attempting to prepare a solution beyond its solubility limit can also lead to precipitation. To address this, ensure you are using fresh, anhydrous DMSO. Gentle warming and/or sonication can aid in the dissolution of the compound.[6][8] If precipitation occurs upon dilution into aqueous media, this is a common issue for hydrophobic compounds dissolved in DMSO.[9][10][11] Refer to the troubleshooting guide below for strategies to prevent this.
Q4: What is the maximum solubility of this compound in DMSO?
A4: The solubility of this compound in DMSO is reported to be as high as 59 mg/mL, which is equivalent to approximately 201.1 mM.[4] However, it is advisable to prepare stock solutions at a concentration that is practical for your experimental needs and ensures complete dissolution.
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.
This is a frequent challenge when working with compounds dissolved in DMSO. The dramatic change in solvent polarity when the DMSO stock is added to an aqueous solution can cause the compound to "crash out" or precipitate.
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation issues.
Data Presentation
Table 1: this compound Stock Solution Storage Recommendations
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months[1][2][3] | Recommended for long-term storage. |
| -20°C | Up to 1 month[1][2][3] | Suitable for short-term storage. |
Table 2: this compound Solubility in DMSO
| Solvent | Reported Maximum Solubility | Molar Concentration |
| DMSO | 59 mg/mL[4] | ~201.1 mM[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Equilibrate the vial of powdered this compound to room temperature before opening to minimize moisture condensation.
-
Use a fresh, sealed bottle of anhydrous, high-purity DMSO.[4][7]
-
Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, cap the vial tightly and vortex thoroughly. If needed, gentle warming in a water bath (not exceeding 37°C) and/or brief sonication can be applied.[6][8]
-
Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots as recommended in Table 1.
Protocol 2: Preparation of In Vivo Formulation (Example)
This protocol is an example and may require optimization based on the specific experimental requirements.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 16.7 mg/mL).[3][6]
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 16.7 mg/mL this compound DMSO stock solution and mix thoroughly until the solution is clear.[3][6]
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.[3][6]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.[3][6]
-
This formulation should be prepared fresh on the day of use.[6]
Workflow for Preparing this compound Working Solutions
Caption: General workflow for preparing this compound solutions.
Signaling Pathway
This compound is a potent and specific inhibitor of Poly(ADP-ribose) glycohydrolase (PARG).[4][6] In response to DNA damage, Poly(ADP-ribose) polymerase (PARP) synthesizes poly(ADP-ribose) (PAR) chains on various nuclear proteins, which serves as a scaffold to recruit DNA repair factors. PARG is the enzyme responsible for degrading these PAR chains, allowing the repair process to complete and the factors to disperse. By inhibiting PARG, this compound prolongs the PAR signal at DNA lesions, effectively trapping DNA repair factors like XRCC1 at the site of damage.[6][12] This disruption of the DNA damage repair (DDR) pathway leads to synthetic lethality in cancer cells with existing DNA repair defects.[3]
This compound Mechanism of Action in DNA Damage Repair
Caption: this compound inhibits PARG, trapping DNA repair factors at damage sites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
how to prevent COH34 precipitation in media
A Guide to Preventing and Troubleshooting Precipitation in Experimental Media
Welcome to the technical support center for COH34. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the solubility of this compound in aqueous experimental media. By understanding the properties of this compound and following the recommended protocols, you can ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it tend to precipitate?
A1: this compound is a potent, synthetic small molecule inhibitor targeting the XYZ signaling pathway. Chemically, it is a weakly basic and hydrophobic compound. Its low aqueous solubility, especially in neutral to basic pH environments typical of cell culture media, is the primary reason for its tendency to precipitate.[1][2][3] When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into an aqueous medium, the compound can "crash out" of solution if its solubility limit is exceeded.[4][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is 100% anhydrous dimethyl sulfoxide (DMSO).[6] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[6] It is critical to use anhydrous (water-free) DMSO, as absorbed moisture can significantly reduce the solubility of hydrophobic compounds like this compound.[7][8]
Q3: What are the visual signs of this compound precipitation?
A3: Precipitation can manifest in several ways. Look for any of the following signs in your media after adding this compound:
-
Cloudiness or turbidity: The medium may appear hazy or milky.[9]
-
Visible particles: You might see small, snowflake-like crystals or an amorphous solid pellet at the bottom of the tube or well.
-
A thin film: A film may develop on the surface of the medium or at the bottom of the culture vessel.
Even if not immediately visible, microscopic precipitates can form, which can be observed under a microscope.[9]
Q4: Can I use phosphate-buffered saline (PBS) to dilute my this compound stock solution?
A4: It is not recommended to use PBS for diluting this compound. As a weakly basic compound, this compound can form insoluble phosphate salts, leading to precipitation.[3] It is always best to perform final dilutions in the complete, pre-warmed experimental medium that will be used for the assay.[4]
Q5: How does the final concentration of DMSO affect my experiment?
A5: While DMSO is an excellent solvent for the stock solution, its final concentration in the experimental medium should be kept to a minimum, ideally below 0.5% and preferably not exceeding 0.1%.[4] High concentrations of DMSO can be toxic to cells and can also influence experimental outcomes.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guides
This section provides solutions to specific precipitation issues you may encounter.
Issue 1: Immediate Precipitation Upon Dilution
You add your this compound DMSO stock to the experimental medium, and it immediately turns cloudy.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit in the media. | Decrease the final working concentration. Perform a solubility test (see Experimental Protocol 2) to determine the maximum soluble concentration in your specific medium.[4][7] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly into the aqueous medium causes a rapid shift in solvent polarity, forcing the hydrophobic compound out of solution. | Use a serial dilution method. First, prepare an intermediate dilution of this compound in pre-warmed media. Add the DMSO stock dropwise into the medium while gently vortexing to ensure rapid and even dispersion.[4][7] |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffer for all dilutions.[4][9] |
| Moisture in DMSO | Water absorbed by DMSO from the atmosphere can lower the stock's dissolving power. | Use fresh, anhydrous, high-purity DMSO for preparing stock solutions.[8] Aliquot the stock solution into small, single-use volumes to minimize exposure to air and prevent freeze-thaw cycles.[7] |
Issue 2: Precipitation Observed After Incubation
The medium appears clear initially, but becomes cloudy or shows precipitates after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The CO₂ environment in an incubator can slightly lower the pH of bicarbonate-buffered media. For a weakly basic compound like this compound, a decrease in pH can sometimes affect solubility.[1][10] | Ensure your medium is properly buffered for the CO₂ concentration in your incubator. If the problem persists, consider using a medium with a more stable buffering system, such as HEPES, if compatible with your cells. |
| Interaction with Media Components | Over time, this compound may interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of insoluble complexes.[7][11] | Test the solubility of this compound in a simpler buffer to see if media components are the issue. If using serum, try reducing the serum concentration or using a serum-free formulation if your experiment allows.[7] |
| Evaporation of Media | During long-term experiments, evaporation can concentrate all components in the medium, including this compound, potentially pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. For long-term cultures, consider using low-evaporation lids or sealing plates with gas-permeable membranes.[4] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C environment can cause temperature cycling, which may affect compound solubility.[4] | Minimize the time that culture plates or flasks are outside the incubator. |
Quantitative Data Summary
The following table summarizes the hypothetical aqueous solubility of this compound under various conditions. This data should be used as a guideline; empirical testing in your specific experimental system is highly recommended.
| Condition | Parameter | Aqueous Solubility (µM) | Notes |
| pH | pH 5.0 | 150 | Higher solubility in acidic conditions.[1][3] |
| pH 7.4 | 15 | Represents typical cell culture conditions. | |
| pH 8.0 | 5 | Lower solubility in more basic conditions.[12] | |
| Temperature | 4°C | 2 | Refrigeration significantly decreases solubility. |
| 25°C (Room Temp) | 10 | ||
| 37°C | 18 | Body temperature increases solubility. | |
| Media Type | Basal Medium (e.g., DMEM) | 15 | |
| Complete Medium (+10% FBS) | 12 | Serum proteins may slightly decrease free soluble compound.[7] | |
| Co-solvent | 0.1% DMSO | 15 | |
| 0.5% DMSO | 25 | Higher DMSO aids solubility but may impact cell viability.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[13] Brief sonication can also be used to aid dissolution.[13]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[7]
Protocol 2: Determining Maximum Soluble Concentration
-
Preparation: In a 96-well plate or sterile microcentrifuge tubes, add a fixed volume of your complete, pre-warmed (37°C) experimental medium to each well/tube (e.g., 200 µL).
-
Serial Dilution: Prepare a 2-fold serial dilution of your this compound DMSO stock in the medium. Start by adding a small volume of the stock to the first well to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤ 0.5%. Mix well.
-
Transfer: Transfer half the volume from the first well to the second well, mix, and repeat across the plate to create a concentration gradient.
-
Control: Include a "vehicle control" well containing only the medium and the highest concentration of DMSO used.
-
Incubation & Observation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂). Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours).[4]
-
Analysis: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for this compound under those specific conditions. For a more quantitative assessment, the absorbance of the plate can be read at a high wavelength (e.g., 600-650 nm), where an increase in absorbance indicates scattering due to precipitation.[4]
Visualizations
// Node Definitions start [label="Precipitation Observed", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
q1 [label="When did it occur?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
immediate [label="Immediately upon\ndilution", fillcolor="#F1F3F4", fontcolor="#202124"]; delayed [label="After hours/days of\nincubation", fillcolor="#F1F3F4", fontcolor="#202124"];
cause1 [label="Potential Causes:\n- High Final Concentration\n- Rapid Solvent Exchange\n- Cold Media\n- Wet DMSO", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause2 [label="Potential Causes:\n- pH Shift\n- Media Interaction\n- Evaporation\n- Temp. Fluctuations", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sol1 [label="Solutions:\n- Lower Final Conc.\n- Use Serial Dilution\n- Pre-warm Media (37°C)\n- Use Anhydrous DMSO", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solutions:\n- Check Buffering/HEPES\n- Test in Simpler Buffer\n- Ensure Humidification\n- Minimize Time Out of Incubator", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> immediate [label="Immediately"]; q1 -> delayed [label="Delayed"];
immediate -> cause1; cause1 -> sol1;
delayed -> cause2; cause2 -> sol2; } }
Caption: Troubleshooting workflow for this compound precipitation.
// Node Definitions compound [label="this compound Properties\n- Hydrophobic\n- Weakly Basic", shape=box3d, fillcolor="#F1F3F4", fontcolor="#202124"]; stock [label="High Conc. Stock\nin Anhydrous DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; media [label="Aqueous Media\n- Neutral/Basic pH\n- High Salt/Protein Conc.", fillcolor="#F1F3F4", fontcolor="#202124"];
dilution [label="Dilution", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
supersaturation [label="Supersaturated State\n(Unstable)", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];
precipitation [label="Precipitation\n(Solid this compound)", shape=invhouse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges compound -> stock [label="dissolved in"]; stock -> dilution; media -> dilution; dilution -> supersaturation [label="exceeds\nsolubility limit"]; supersaturation -> precipitation [label="crashes out"]; } }
Caption: Factors leading to this compound precipitation.
// Node Definitions step1 [label="1. Prepare 10-50 mM\nStock in Anhydrous DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Pre-warm Complete\nMedia to 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="3. Create Intermediate Dilution\n(e.g., 100 µM) in Media\n(Vortex while adding stock)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="4. Perform Serial Dilutions\nin Media to achieve\nFinal Working Conc.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="5. Add to Cells", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges step1 -> step3; step2 -> step3; step3 -> step4; step4 -> step5; } }
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. scielo.br [scielo.br]
- 13. benchchem.com [benchchem.com]
troubleshooting COH34 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with COH34, a potent and specific inhibitor of poly(ADP-ribose) glycohydrolase (PARG).[1][2][3][4] This guide focuses on addressing potential off-target effects and ensuring the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG).[1][2][3][4] Its mechanism of action involves binding to the catalytic domain of PARG, which prolongs poly(ADP-ribosyl)ation (PARylation) at sites of DNA damage and traps DNA repair factors.[1][3] This disruption of DNA repair processes can lead to cell death, particularly in cancer cells with existing DNA repair defects or those resistant to PARP inhibitors.[3][5][6]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, PARG.[7] While this compound is reported to be a specific inhibitor, it is crucial to experimentally verify that the observed phenotype is a direct result of PARG inhibition.[3] Undetected off-target effects can lead to misinterpretation of data, cellular toxicity unrelated to the on-target activity, and a lack of translatable results in drug development.[7]
Q3: I'm observing a phenotype in my cells treated with this compound. How can I be sure it's due to PARG inhibition?
A3: A multi-faceted approach is recommended to confirm that the observed effects are on-target.[7] Key validation strategies include:
-
Genetic knockdown or knockout of PARG: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate PARG expression. If the phenotype is lost or significantly reduced in PARG-deficient cells treated with this compound, it strongly suggests the effect is on-target.[7]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm that this compound directly engages with PARG in intact cells.[7][8]
Q4: At what concentration should I use this compound in my experiments to minimize potential off-target effects?
A4: It is recommended to perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., inhibition of PARG activity, desired cellular phenotype).[7] Using excessively high concentrations increases the risk of off-target binding.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting potential off-target effects of this compound.
Problem: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
This workflow can help determine if the observed phenotype is a result of on-target PARG inhibition or a potential off-target effect.
Caption: Troubleshooting workflow for this compound off-target effects.
Quantitative Data Summary
The following table summarizes the reported potency of this compound. When designing experiments, concentrations should ideally be kept as close as possible to the IC50 value to maximize on-target specificity.
| Parameter | Value | Target | Source |
| IC50 | 0.37 nM | PARG | [1][2][4] |
| Kd | 0.547 µM | PARG catalytic domain | [1][4] |
Signaling Pathway
This compound inhibits PARG, a key enzyme in the DNA damage response pathway. PARG is responsible for degrading poly(ADP-ribose) (PAR) chains, a post-translational modification synthesized by PARP enzymes in response to DNA damage. By inhibiting PARG, this compound prolongs the PAR signal, leading to the trapping of DNA repair proteins at the damage site and ultimately cell death in repair-deficient cancer cells.
Caption: this compound's role in the DNA damage response pathway.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to PARG in a cellular context.[7]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one group of cells with this compound at the desired concentration and a control group with vehicle (e.g., DMSO) for a specified time.[8]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Pellet the aggregated, denatured proteins by centrifugation at high speed.[7]
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of soluble PARG in each sample by Western blotting using a PARG-specific antibody.
-
Data Analysis: Plot the amount of soluble PARG as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[9]
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of PARG recapitulates the phenotype observed with this compound treatment.
Methodology:
-
gRNA Design: Design and clone two or more guide RNAs (gRNAs) targeting the PARG gene into a Cas9 expression vector.[9]
-
Transfection: Transfect the gRNA/Cas9 plasmids into the target cells.
-
Selection and Clonal Isolation: If applicable, use a selection marker to enrich for transfected cells. Isolate single-cell clones.[9]
-
Knockout Validation: Expand the clones and validate PARG knockout by Western blotting and genomic DNA sequencing.
-
Phenotypic Analysis: Treat the validated PARG knockout clones and wild-type control cells with this compound and the vehicle control. Assess the phenotype of interest. If the phenotype is absent in the knockout cells, it confirms that the effect is PARG-dependent.
Protocol 3: Kinase Profiling for Off-Target Identification
Objective: To assess the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets. While this compound is not designed as a kinase inhibitor, this is a common approach to screen for off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions.[7]
-
Assay: Submit the compound to a commercial kinase profiling service or perform the assay in-house using recombinant kinases, substrates, and ATP in a multi-well plate format.[7]
-
Incubation: Add the diluted this compound or vehicle control to the wells and incubate.
-
Signal Detection: Measure the kinase activity using an appropriate method (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration and determine the IC50 values for any kinases that are significantly inhibited.[7]
By following these guidelines and protocols, researchers can more confidently assess the on-target and potential off-target effects of this compound, leading to more robust and reliable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 3. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting dePARylation selectively suppresses DNA repair–defective and PARP inhibitor–resistant malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimizing COH34 Dosage for Minimal In Vivo Toxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing COH34 dosage and minimizing toxicity in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and specific inhibitor of poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for dePARylation.[1] It binds to the catalytic domain of PARG with high affinity, leading to the prolongation of poly(ADP-ribosyl)ation (PARylation) at sites of DNA damage.[1][2] This sustained PARylation traps DNA repair factors, ultimately inducing lethality in cancer cells with deficiencies in DNA repair pathways and in those that have developed resistance to PARP inhibitors.[1][3]
Q2: What is a recommended starting dose for in vivo toxicity studies with this compound?
A2: Based on initial toxicity assessments in mice, intraperitoneal (IP) administration of this compound at doses of 10 mg/kg and 20 mg/kg, given once daily for 10 days, did not produce noticeable signs of toxicity, such as significant changes in body weight or signs of pain and distress.[4] A starting dose within this range is a reasonable starting point for your specific mouse model.
Q3: How long does the pharmacodynamic effect of this compound last in vivo?
A3: In xenograft mouse models, a single 20 mg/kg IP dose of this compound resulted in elevated PARylation levels in tumor tissues. These levels returned to baseline within 72 hours.[4] This suggests that for continuous target engagement, dosing may be required every 48 to 72 hours, depending on the desired level of PARG inhibition.
Q4: Is this compound stable in solution?
A4: No, this compound is reported to be unstable in solutions. It is strongly recommended to prepare fresh working solutions for each experiment to ensure potency and reproducibility.[2][3]
Troubleshooting Guide
Issue 1: Unexpected toxicity or adverse events observed in vivo (e.g., weight loss, lethargy).
-
Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve and administer this compound could be contributing to the observed toxicity.
-
Troubleshooting Step: Run a vehicle-only control group in parallel with your experimental groups to assess the tolerability of the formulation itself. A common vehicle for this compound is a solution containing Solutol.[4]
-
-
Possible Cause 2: Dose is too high for the specific animal model. Different mouse strains or tumor models may exhibit varying sensitivities to this compound.
-
Troubleshooting Step: Perform a dose-range-finding study starting with a lower dose (e.g., 5 mg/kg) and escalating to determine the maximum tolerated dose (MTD) in your specific model.
-
-
Possible Cause 3: Impurity of the compound.
-
Troubleshooting Step: Verify the purity of your this compound batch via analytical methods such as HPLC.
-
Issue 2: Lack of efficacy or desired pharmacodynamic effect in the tumor.
-
Possible Cause 1: Inadequate drug exposure. The dosing frequency may not be sufficient to maintain target inhibition.
-
Troubleshooting Step: Based on pharmacodynamic data showing effects lasting up to 72 hours, consider increasing the dosing frequency (e.g., every 48 hours) to ensure sustained PARG inhibition.[4]
-
-
Possible Cause 2: Poor drug formulation and solubility. If the compound is not fully dissolved, the actual administered dose will be lower than intended.
-
Possible Cause 3: Incorrect route of administration for the model.
-
Troubleshooting Step: While intraperitoneal administration has been shown to be effective, other routes may be explored depending on the tumor model and experimental goals.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| IC₅₀ | 0.37 nM |
| Kᵈ (for PARG catalytic domain) | 0.547 µM |
Data sourced from MedchemExpress and InvivoChem.[2][3]
Table 2: In Vivo Toxicity Study of this compound in NSG Mice
| Treatment Group (n=3 per group) | Dosage | Administration Route | Duration | Observed Toxicity |
| Vehicle (30% Solutol) | - | Intraperitoneal | 10 days (daily) | None Reported |
| This compound in 30% Solutol | 10 mg/kg | Intraperitoneal | 10 days (daily) | No significant change in body weight or signs of pain/distress |
| This compound in 30% Solutol | 20 mg/kg | Intraperitoneal | 10 days (daily) | No significant change in body weight or signs of pain/distress |
This table summarizes data from a toxicity study in female NSG adult mice.[4]
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment
-
Animal Model: Female NSG (NOD scid gamma) adult mice.[4]
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, 10 mg/kg this compound, 20 mg/kg this compound), with a minimum of n=3 mice per group.[4]
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For administration, dilute the stock solution in an appropriate vehicle, such as 30% Solutol in saline, to the final desired concentration.[4] Always prepare fresh on the day of dosing.
-
-
Administration: Administer the prepared this compound solution or vehicle control intraperitoneally once daily.[4]
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Perform daily cage-side observations for any signs of toxicity, including changes in posture, activity, grooming, and any signs of pain or distress.
-
-
Study Duration: Continue daily dosing and monitoring for a predefined period, for example, 10 days.[4]
-
Data Analysis: Compare the body weight changes and clinical observations between the this compound-treated groups and the vehicle control group.
Protocol 2: Pharmacodynamic Analysis of PARP Inhibition in Tumors
-
Animal Model: Tumor-bearing mice (e.g., HCC1395 or PEO-1 xenografts in NSG mice).[4]
-
Treatment: Administer a single dose of this compound (e.g., 20 mg/kg, IP) or vehicle control to the tumor-bearing mice.[4]
-
Sample Collection: At various time points post-injection (e.g., 2, 4, 8, 24, 48, and 72 hours), euthanize a subset of mice from each group and excise the tumors.[4]
-
Tissue Processing: Immediately process the tumor samples for analysis of PAR levels. This can include preparing tumor lysates.
-
PAR Level Analysis (Dot Blot):
-
Spot the prepared tumor lysates onto a nitrocellulose or PVDF membrane.
-
Allow the spots to dry completely.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for PAR.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Quantify the dot blot signals to determine the relative levels of PARylation in tumors at each time point, comparing the this compound-treated group to the vehicle control.
Visualizations
Caption: Mechanism of this compound action on the DNA damage response pathway.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
challenges in working with COH34 and potential solutions
Welcome to the technical support center for COH34, a potent and specific inhibitor of poly(ADP-ribose) glycohydrolase (PARG). This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with this compound by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the handling and use of this compound in various experimental settings.
1. Compound Preparation and Handling
-
Question: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?
-
Answer: this compound is soluble in DMSO. For in vitro stock solutions, a concentration of approximately 16.67 mg/mL (56.82 mM) can be achieved in DMSO; the use of ultrasound may be necessary to fully dissolve the compound.[1][2] It is crucial to use fresh, anhydrous DMSO, as hygroscopic DMSO can significantly reduce solubility.[3] For in vivo studies, specific formulations are required. Two common protocols involve the sequential addition of solvents:
-
-
Question: My experimental results are inconsistent. Could this be related to the stability of this compound?
-
Answer: Yes, this is a critical challenge. This compound is unstable in solution.[1][2][4] It is strongly recommended to prepare fresh working solutions for each experiment to ensure optimal and reproducible results.[1][2][4] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year or -20°C for up to one month to minimize freeze-thaw cycles.[3] The powder form is more stable and should be stored at -20°C for up to 3 years.[1]
-
-
Question: What are the recommended storage conditions for this compound?
2. In Vitro Experiments
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is a potent and specific inhibitor of poly(ADP-ribose) glycohydrolase (PARG).[1][3][4][5] It binds to the catalytic domain of PARG, prolonging poly(ADP-ribosyl)ation (PARylation) at sites of DNA damage.[1][4][5] This leads to the trapping of DNA repair factors, impairing DNA repair pathways.[1][4][5]
-
-
Question: I am not observing the expected level of cytotoxicity in my cancer cell lines. What could be the reason?
-
Answer: The cytotoxic effects of this compound are particularly pronounced in cancer cells with DNA repair defects, such as those with BRCA mutations.[5][6][7] Ensure that the cell lines used in your experiments have such defects for maximal sensitivity. This compound has also been shown to be effective in PARP inhibitor-resistant cancer cells.[5][7][8] Additionally, verify the final concentration of this compound in your cell culture medium and confirm the stability of the compound in your experimental conditions. Due to its instability in solution, a freshly prepared working solution is crucial.[1][2][4]
-
-
Question: Can this compound be used in combination with other anti-cancer agents?
-
Answer: Yes, studies have shown that this compound can sensitize tumor cells with DNA repair defects to other DNA-damaging agents.[5][7] Synergistic lethality has been observed when combining this compound with topoisomerase I inhibitors and DNA-alkylating agents like cisplatin, doxorubicin, and temozolomide.[5][7]
-
3. In Vivo Experiments
-
Question: What are the recommended formulations for in vivo studies?
-
Answer: Two commonly used formulations to achieve a clear solution of at least 1.67 mg/mL (5.69 mM) are:
-
-
Question: What is the known anti-tumor activity of this compound in vivo?
Quantitative Data Summary
| Parameter | Value | Reference |
| IC₅₀ (PARG) | 0.37 nM | [1][3][4] |
| K_d_ (PARG catalytic domain) | 0.547 µM | [1][3][4] |
| In Vitro Solubility (DMSO) | ~16.67 mg/mL (~56.82 mM) | [1][4] |
| In Vivo Formulation Solubility | ≥ 1.67 mg/mL (5.69 mM) | [1][4] |
Experimental Protocols
PARylation Digestion Assay (In Vitro)
This protocol is a reference for assessing the inhibitory activity of this compound on PARG.
-
Reaction Setup: Prepare a reaction mixture containing purified PARG enzyme and poly(ADP-ribose) (PAR) substrate in an appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control (DMSO vehicle).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 15 minutes) to allow for enzymatic activity.
-
Stopping the Reaction: Terminate the reaction, for example, by adding SDS-PAGE loading buffer.
-
Detection of PAR: Analyze the remaining PAR levels. This can be done using a dot blot assay with an anti-PAR antibody.[8]
-
Data Analysis: Quantify the signal from the dot blot and calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting the PARG enzyme.
Experimental Workflow Diagram
Caption: A typical workflow for in vitro experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arctomsci.com [arctomsci.com]
- 3. selleckchem.com [selleckchem.com]
- 4. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 5. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting dePARylation selectively suppresses DNA repair–defective and PARP inhibitor–resistant malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing COH34 Bioavailability for Animal Studies
Welcome to the technical support hub for researchers, scientists, and drug development professionals dedicated to optimizing the bioavailability of the PARG inhibitor, COH34, in animal models. This resource offers targeted troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles.
Troubleshooting Guide
This section addresses specific challenges that may arise, leading to suboptimal bioavailability of this compound during in vivo experiments.
Question 1: My in vivo pharmacokinetic study reveals low or highly variable systemic exposure of this compound after oral administration. What are the likely causes and how can I troubleshoot this?
Answer:
Low and erratic oral bioavailability is a frequent challenge for compounds with poor aqueous solubility, a likely characteristic of this compound given its recommended formulation in organic-based vehicles. The primary bottleneck is often inefficient dissolution in the gastrointestinal (GI) tract. Here is a systematic approach to troubleshoot this issue:
Step 1: Verify Formulation and Dosing Procedures
-
Fresh Preparation: this compound solutions are noted to be unstable and should be freshly prepared for each experiment.[1]
-
Accurate Dosing: Ensure precise oral gavage technique to avoid incomplete administration.
-
Vehicle Selection: The choice of vehicle is critical. For poorly soluble compounds, lipid-based systems or co-solvent formulations can significantly enhance absorption.[2][3][4]
Step 2: Assess Compound Solubility
-
Problem: If this compound has low aqueous solubility, its dissolution in the GI tract will be the rate-limiting step for absorption.[5][6]
-
Solution: Conduct kinetic and thermodynamic solubility assays in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to quantify solubility. This data will inform the selection of an appropriate formulation strategy.
Step 3: Implement Formulation Enhancement Strategies
If poor solubility is confirmed as the primary issue, consider the following formulation strategies.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental design and formulation development for improving this compound's bioavailability.
Question 2: What are some established formulation protocols for this compound for in vivo studies?
Answer:
Several vehicle formulations have been documented for administering this compound in animal studies. The choice of formulation can depend on the desired route of administration and the dosing volume.
| Formulation Component | Protocol 1 (Aqueous-based) | Protocol 2 (Lipid-based) |
| Stock Solution | 16.7 mg/mL in DMSO | 16.7 mg/mL in DMSO |
| Co-solvent 1 | PEG300 | Corn Oil |
| Surfactant | Tween-80 | - |
| Diluent | Saline | - |
| Final Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |
| Final Concentration | ≥ 1.67 mg/mL | ≥ 1.67 mg/mL |
| Reference | [1] | [1][7] |
Note: For both protocols, the components should be added sequentially and mixed thoroughly to ensure a clear solution.[7] These formulations aim to keep the lipophilic compound in solution, facilitating absorption.
Question 3: Beyond the standard vehicle formulations, what advanced strategies can enhance this compound's oral bioavailability?
Answer:
For compounds with significant bioavailability challenges, more advanced formulation approaches may be necessary. These strategies focus on increasing the drug's surface area, enhancing its dissolution rate, or utilizing alternative absorption pathways.[4][8]
| Strategy | Description | Advantages | Considerations |
| Particle Size Reduction | Decreasing the particle size of the solid drug (micronization or nanonization) increases the surface area-to-volume ratio.[3][5] | Enhances dissolution rate as described by the Noyes-Whitney equation.[9] | May not be sufficient for extremely insoluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy, amorphous state, rather than a stable, crystalline form.[2][9] | Can significantly improve dissolution rate and achieve supersaturated concentrations in the GI tract. | Requires careful selection of polymer and manufacturing process (e.g., spray drying, hot-melt extrusion). Physical stability of the amorphous state must be ensured. |
| Lipid-Based Drug Delivery Systems (LBDDS) | Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium like GI fluids.[2][4] | Enhances solubilization and can facilitate lymphatic uptake, potentially bypassing first-pass metabolism in the liver.[4] | Requires screening of excipients for compatibility and emulsification efficiency. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form water-soluble inclusion complexes with poorly soluble drug molecules.[2][4] | Increases the aqueous solubility of the drug. | The complexation efficiency is dependent on the specific drug and cyclodextrin used. |
Question 4: What experimental workflow should I follow to select and evaluate a new formulation for this compound?
Answer:
A systematic workflow is essential for efficiently developing and validating a formulation to improve bioavailability. The process involves in vitro characterization followed by in vivo pharmacokinetic assessment.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Select a suitable polymer, such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).
-
Dissolution: Dissolve both this compound and the chosen polymer in a common volatile organic solvent (e.g., methanol or acetone) at a predetermined drug-to-polymer ratio (e.g., 1:3 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to form a solid film.
-
Milling and Sieving: Scrape the resulting solid, gently mill it into a powder, and pass it through a sieve to obtain a uniform particle size. The resulting powder can then be suspended in an aqueous vehicle for oral dosing.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use male BALB/c mice (6-8 weeks old). Allow animals to acclimate for at least one week prior to the experiment.
-
Formulation Preparation: On the day of the experiment, prepare the different this compound formulations to be tested (e.g., simple suspension vs. optimized ASD formulation).
-
Dosing: Divide mice into groups (n=5 per group) and administer the formulations via oral gavage at a specified dose. Include a control group receiving the vehicle only.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Process blood samples to obtain plasma. Analyze the plasma concentration of this compound using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), to compare the performance of the different formulations.
Visualizations
Caption: A troubleshooting workflow for addressing low bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 8. upm-inc.com [upm-inc.com]
- 9. researchgate.net [researchgate.net]
addressing inconsistencies in COH34 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when working with COH34, a potent and specific poly(ADP-ribose) glycohydrolase (PARG) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing variable potency (IC50) of this compound in my cell-based assays. What could be the cause?
A1: Inconsistent IC50 values for this compound can arise from several factors. A primary reason is the stability of the compound in solution. This compound is known to be unstable in solutions, and it is highly recommended to use freshly prepared solutions for each experiment to ensure consistent results.[1][2] Other factors that can contribute to variability include:
-
Cell Line Specifics: The genetic background of your cell line, particularly the status of DNA repair pathways (e.g., BRCA1/2 mutations), will significantly influence sensitivity to this compound.[3]
-
Assay Duration: The length of the assay can impact the apparent potency. Longer incubation times may lead to degradation of the compound.
-
Compound Solubility: Ensure complete solubilization of this compound in DMSO before preparing your final dilutions in culture media. Poor solubility can lead to inaccurate concentrations.[4]
-
DMSO Quality: Use high-quality, anhydrous DMSO, as moisture can affect the stability and solubility of the compound.[4]
Q2: My in vivo xenograft study with this compound is showing inconsistent tumor growth inhibition. What are the potential reasons?
A2: Inconsistent results in animal studies can be due to challenges in drug formulation and administration. This compound has specific formulation requirements for in vivo use.[1][2] Key considerations include:
-
Formulation Preparation: The recommended in vivo formulation involves a multi-step process of dissolving this compound in DMSO and then sequentially adding co-solvents like PEG300, Tween-80, and saline.[1][2] It is critical to follow the protocol precisely to ensure a stable and homogenous solution.
-
Freshness of Formulation: As with in vitro experiments, it is crucial to prepare the formulation freshly on the day of use.[1][2]
-
Administration Route and Volume: Ensure consistent administration (e.g., intraperitoneal, oral) and accurate dosing based on the animal's weight.
-
Tumor Model: The specific xenograft model and its underlying genetic characteristics will influence the response to this compound.[5]
Q3: I am not observing the expected increase in PARylation levels after this compound treatment. What should I check?
A3: If you are not seeing an increase in poly(ADP-ribose) (PAR) levels, consider the following:
-
Induction of DNA Damage: this compound works by preventing the breakdown of PAR chains that are formed in response to DNA damage. Therefore, you must induce DNA damage (e.g., using H2O2, IR, or other DNA damaging agents) to observe the effect of this compound on PAR levels.[6][7]
-
Timing of Treatment and Analysis: The kinetics of PARylation are rapid. Ensure that your experimental timeline for this compound pre-treatment, DNA damage induction, and cell lysis is optimized to capture the peak of PARylation.
-
Antibody Quality: Verify the specificity and sensitivity of your anti-PAR antibody.
-
Western Blotting/Immunofluorescence Protocol: Optimize your protein extraction and detection methods to ensure you can reliably detect PAR chains.
Data Summary
Table 1: this compound Inhibitory Activity
| Target | IC50 | Binding Constant (Kd) |
| PARG | 0.37 nM | 0.547 µM |
Data compiled from multiple sources.[1][2][4][8]
Table 2: Recommended Solvents for this compound
| Application | Solvent | Concentration | Notes |
| In Vitro Stock | DMSO | Up to 59 mg/mL (201.1 mM) | Use fresh, anhydrous DMSO.[4] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL | Prepare freshly. Add solvents sequentially.[1][2] |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL | Prepare freshly.[2] |
Experimental Protocols
Protocol 1: In Vitro PARylation Assay
This protocol details the steps to assess the effect of this compound on PAR levels in cells following DNA damage.
-
Cell Seeding: Plate cells (e.g., HCT116, U2OS) at an appropriate density and allow them to adhere overnight.
-
This compound Pre-treatment: Treat cells with the desired concentration of this compound (e.g., 0.1 µM) for 1 hour.[6] Include a vehicle control (DMSO).
-
Induction of DNA Damage: Induce DNA damage by treating cells with a DNA damaging agent (e.g., 0.5 mM H2O2 for 15 minutes at 37°C).[6]
-
Cell Lysis: Immediately after DNA damage induction, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody against PAR.
-
Wash the membrane and incubate with a secondary antibody.
-
Develop the blot using an appropriate detection reagent.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of PARylation.
Protocol 2: Preparation of this compound for In Vivo Studies (Formulation 1)
This protocol describes the preparation of a this compound formulation for administration to animal models.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 16.7 mg/mL).[2] Ensure the compound is fully dissolved.
-
Sequential Addition of Co-solvents: For a 1 mL final volume:
-
Administration: The formulation should be used immediately for animal dosing.
Visualizations
Caption: this compound inhibits PARG, leading to prolonged PARylation and trapping of DNA repair factors.
Caption: Workflow for assessing this compound's effect on cellular PAR levels.
Caption: Step-by-step preparation of this compound for in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
mitigating COH34-induced cytotoxicity in non-cancerous cells
Technical Support Center: Mitigating COH34-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when mitigating the cytotoxic effects of the investigational compound this compound in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced cytotoxicity in non-cancerous cells?
A1: The precise mechanism is under active investigation. However, preliminary data suggests that this compound may induce off-target effects on specific signaling pathways related to apoptosis and cell cycle regulation in non-cancerous cells. One of the leading hypotheses involves the unintended inhibition of key survival kinases, leading to the activation of pro-apoptotic proteins.
Q2: Are there any known small molecules or agents that can counteract this compound's cytotoxic effects?
A2: Research has identified a potential role for specific antioxidants and targeted kinase inhibitors in mitigating this compound-induced cytotoxicity. The effectiveness of these agents appears to be cell-type dependent and requires empirical validation for each specific non-cancerous cell line being used.
Q3: What are the initial steps to troubleshoot unexpected levels of cytotoxicity in my non-cancerous cell line upon this compound treatment?
A3: First, verify the concentration and purity of your this compound stock solution. Second, confirm the viability of your untreated control cells to rule out underlying culture issues. Finally, perform a dose-response curve to determine the precise IC50 of this compound in your specific cell line, as this can vary significantly between cell types.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assays between replicates. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding to minimize variability. |
| Pipetting errors during compound dilution or addition. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of the final this compound concentration to add to all wells. | |
| Unexpectedly high cytotoxicity at low this compound concentrations. | Cell line is highly sensitive to this compound. | Perform a more granular dose-response experiment with narrower concentration intervals in the low range to accurately determine the IC50. |
| Contamination of cell culture (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. | |
| Mitigating agent shows no effect on this compound-induced cytotoxicity. | Incorrect timing of co-administration. | Optimize the timing of the mitigating agent's addition (pre-treatment, co-treatment, or post-treatment with this compound). |
| Inappropriate concentration of the mitigating agent. | Perform a dose-response experiment for the mitigating agent in the presence of a fixed, cytotoxic concentration of this compound. | |
| Mitigating agent is not effective in the chosen cell line. | Screen a panel of potential mitigating agents with different mechanisms of action. |
Experimental Protocols
1. Protocol: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed non-cancerous cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle control, or untreated control medium to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to the experimental question (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
2. Protocol: Evaluating the Efficacy of a Mitigating Agent
-
Cell Seeding: Follow the same procedure as described in the IC50 determination protocol.
-
Experimental Groups:
-
Untreated Control
-
Vehicle Control
-
This compound alone (at a concentration near the IC50)
-
Mitigating Agent alone (at its optimal, non-toxic concentration)
-
This compound + Mitigating Agent (co-treatment)
-
-
Treatment: Add the respective compounds to the wells. For co-treatment, a master mix of both compounds can be prepared.
-
Incubation and Assay: Follow steps 4-7 from the IC50 determination protocol.
-
Data Analysis: Compare the viability of the "this compound alone" group to the "this compound + Mitigating Agent" group to determine the percentage of rescue.
Visualizations
Caption: Proposed signaling pathway of this compound-induced cytotoxicity and mitigation.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for high variability in cytotoxicity assays.
best practices for long-term storage of COH34 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of COH34 powder.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] Short-term storage at 0°C is also acceptable.[3] The powder should be kept in a desiccated environment.
Q2: How should I store this compound once it is dissolved in a solvent?
This compound is not stable in solution, and it is highly recommended to use freshly prepared working solutions for optimal results.[1] If temporary storage of a stock solution is necessary, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4][5] Aliquot the stock solutions to avoid repeated freeze-thaw cycles.[5]
Q3: What solvents are recommended for dissolving this compound?
DMSO is a commonly used solvent for preparing this compound stock solutions.[2][3][4][5] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[2][4][5] For in vivo experiments, stock solutions in DMSO are often further diluted in formulations containing PEG300, Tween-80, and saline, or in corn oil.[1][2][5][6]
Q4: Is this compound powder stable at room temperature?
This compound powder is stable at ambient temperatures for a few days, such as during ordinary shipping and time spent in customs.[1] However, for long-term storage, the recommended temperature conditions should be strictly followed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced Potency or Activity | Improper long-term storage of the powder. | Ensure the powder is stored at -20°C for no longer than 3 years or at 4°C for no longer than 2 years in a desiccated environment.[1][2] |
| Degradation of the compound in solution. | Always prepare fresh solutions for experiments.[1][2][6] If a stock solution must be stored, do not exceed 1 month at -20°C or 6 months at -80°C.[1][4][5] | |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[5] | |
| Precipitation in Solution | Use of hygroscopic DMSO. | Use newly opened or anhydrous DMSO to prepare stock solutions.[2][4][5] |
| Improper mixing of in vivo formulations. | When preparing formulations with co-solvents, add them sequentially and ensure each component is fully mixed before adding the next.[1] | |
| Inconsistent Experimental Results | Instability of the working solution. | Prepare working solutions fresh on the day of the experiment and use them immediately for optimal results.[1][5] |
Quantitative Storage Data
| Form | Storage Condition | Duration |
| Powder | -20°C | 3 years[1][2][5] |
| 4°C | 2 years[1][2] | |
| 0°C | Short term[3] | |
| Room Temperature | A few days (during shipping)[1] | |
| In Solvent | -80°C | 6 months[1][4] / 1 year[5] |
| -20°C | 1 month[1][4][5] |
Experimental Protocols
Preparation of DMSO Stock Solution:
To prepare a stock solution, dissolve the appropriate mass of this compound powder in fresh, anhydrous DMSO. If needed, sonication can be used to aid dissolution.[2][4]
Preparation of In Vivo Formulation (Example 1):
This protocol yields a clear solution of ≥ 1.67 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 to the solution and mix thoroughly.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
Preparation of In Vivo Formulation (Example 2):
This protocol yields a clear solution of ≥ 1.67 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix evenly.
-
The mixed solution should be used immediately. It is noted that if the continuous dosing period exceeds half a month, this protocol should be chosen carefully.[1][2]
Visual Guides
Caption: Troubleshooting workflow for this compound powder storage and solution preparation.
References
- 1. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Supplier | CAS 906439-72-3| PARG inhibitor| AOBIOUS [aobious.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. arctomsci.com [arctomsci.com]
Validation & Comparative
A Comparative Guide to the Efficacy of COH34 and Other PARG Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continuously evolving, with a significant focus on exploiting vulnerabilities within the DNA Damage Response (DDR) network. Poly(ADP-ribose) glycohydrolase (PARG) has emerged as a critical enzyme and a promising therapeutic target. As the primary enzyme responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains, PARG activity is essential for the completion of DNA repair processes. Inhibition of PARG leads to the accumulation of PAR, disruption of DNA repair, and synthetic lethality in cancer cells with specific DNA repair defects. This guide provides a detailed comparison of the novel PARG inhibitor, COH34, with other notable PARG inhibitors, supported by available preclinical data.
Quantitative Comparison of PARG Inhibitor Potency
The following table summarizes the in vitro potency and binding affinity of this compound against other known PARG inhibitors. This data provides a quantitative basis for comparing their efficacy at a molecular level.
| Inhibitor | IC50 (nM) | Kd (µM) | Key Characteristics |
| This compound | 0.37[1] | 0.547[1] | Potent and specific inhibitor; exhibits synthetic lethality in BRCA1/2 mutant tumor cells and enhances the efficacy of DNA-damaging agents.[2] |
| PDD00017273 | 26[3] | Not Available | Cell-permeable inhibitor; however, it has shown poor metabolic stability, limiting its in vivo applications.[3] |
| IDE161 | 2[2] | Not Available | A highly efficient and specific small-molecule inhibitor currently in Phase I clinical trials (NCT05787587).[3] |
| ETX-19477 | Low nM (specific value not publicly available)[3][4] | Not Available | Orally bioavailable with favorable pharmacokinetics; currently in Phase 1/2 clinical trials (NCT06395519).[3] |
In-Depth Inhibitor Profiles
This compound
This compound is a highly potent and specific small-molecule inhibitor of PARG.[1] It binds directly to the catalytic domain of PARG, leading to prolonged PARylation at sites of DNA damage and the trapping of DNA repair factors.[5] Preclinical studies have demonstrated that this compound induces lethality in cancer cells with DNA repair defects, including those with BRCA1/2 mutations.[2] A significant advantage of this compound is its demonstrated efficacy in killing cancer cells that have developed resistance to PARP inhibitors.[5] Furthermore, this compound has been shown to sensitize tumor cells to conventional DNA-damaging chemotherapeutic agents.[5]
PDD00017273
PDD00017273 is another well-characterized PARG inhibitor that has been instrumental in preclinical research to understand the cellular consequences of PARG inhibition. It is a cell-permeable compound that effectively inhibits PARG in a dose-dependent manner.[3] However, its therapeutic potential is hampered by poor metabolic stability, including rapid degradation in in vitro assays and a short in vivo half-life, which has limited its progression into clinical development.[3]
IDE161
Developed by IDEAYA Biosciences, IDE161 is a potent and specific PARG inhibitor.[2] It is designed to be particularly effective in tumors with homologous recombination deficiency (HRD).[3] Preclinical data has shown its ability to cause tumor regression in various xenograft models, including those resistant to PARP inhibitors.[3] IDE161 is currently being evaluated in a Phase I clinical trial to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors harboring BRCA1/2 mutations or other HRD markers.[3]
ETX-19477
ETX-19477 is a novel, potent, and orally bioavailable small-molecule inhibitor of PARG.[3] It acts by inducing the accumulation of PAR chains, which is particularly cytotoxic to cancer cells experiencing high levels of replication stress.[3][4] Preclinical studies have demonstrated its anti-proliferative effects across a range of tumor types, including breast, ovarian, lung, and gastric cancers.[3] A Phase 1/2 clinical trial for ETX-19477 was initiated in May 2024 to evaluate its safety and anti-tumor activity in patients with advanced solid malignancies.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of PARG inhibitors. Below are methodologies for key assays.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
-
Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C and 5% CO2.[6]
-
Compound Treatment: A serial dilution of the PARG inhibitor is prepared in a complete cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the various concentrations of the inhibitor. A vehicle control (medium with the solvent used to dissolve the inhibitor, e.g., DMSO) is also included.[6]
-
Incubation: The plates are incubated for a defined period, typically 72 hours, to allow the inhibitor to exert its effect.[6]
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[6][7]
-
Solubilization: The medium is carefully removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability, is then determined by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes that occur during the binding of a small molecule (the ligand, e.g., a PARG inhibitor) to a larger molecule (the macromolecule, e.g., the PARG protein). This allows for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).
-
Sample Preparation: The purified PARG protein is placed in the sample cell of the calorimeter, and the PARG inhibitor is loaded into the titration syringe. Both samples must be in an identical, well-matched buffer to avoid heats of dilution.[8]
-
Titration: A series of small, precise injections of the inhibitor from the syringe into the sample cell are performed.[9]
-
Heat Measurement: The ITC instrument measures the minute heat changes that occur with each injection as the inhibitor binds to the PARG protein.[9]
-
Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and thermodynamic parameters of the interaction.[5]
In-Cell Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of a compound to its target protein directly within living cells, providing a more physiologically relevant measure of target engagement.
-
Cell Preparation: Cells are engineered to express the target protein (PARG) as a fusion with a NanoLuc® luciferase.
-
Tracer and Compound Addition: A cell-permeable fluorescent tracer that binds to PARG is added to the cells. In parallel, varying concentrations of the test PARG inhibitor are also added.[10]
-
BRET Measurement: If the inhibitor binds to PARG, it will displace the fluorescent tracer. The binding of the tracer to the NanoLuc®-PARG fusion protein results in Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer from the luciferase to the tracer. The displacement of the tracer by the inhibitor leads to a loss of the BRET signal.[10][11]
-
Data Analysis: The decrease in the BRET signal is measured across a range of inhibitor concentrations, allowing for the determination of the compound's affinity for PARG within the cellular environment.[10]
Conclusion
This compound stands out as a particularly potent PARG inhibitor with a sub-nanomolar IC50 value and demonstrated efficacy in preclinical models, including those resistant to PARP inhibitors. While other inhibitors like IDE161 and ETX-19477 are showing promise in early clinical development, the publicly available quantitative data on their potency is less detailed compared to that of this compound. The continued investigation and head-to-head comparison of these compounds in standardized preclinical and clinical settings will be crucial in determining the most effective PARG inhibitor for targeted cancer therapy. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these and future PARG-targeting therapeutic agents.
References
- 1. IDE161 / Ideaya Biosci [delta.larvol.com]
- 2. filecache.investorroom.com [filecache.investorroom.com]
- 3. Prospects for PARG inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 9. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET® TE Assays for PARPs and PARG [promega.jp]
- 11. researchgate.net [researchgate.net]
COH34 vs. PARP Inhibitors: A Comparative Guide for Researchers in BRCA-Deficient Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel PARG inhibitor COH34 and established PARP inhibitors for the treatment of BRCA-deficient cancers. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental designs.
The therapeutic landscape for cancers with deficiencies in the BRCA1 or BRCA2 genes has been significantly shaped by the principle of synthetic lethality, most notably through the use of Poly(ADP-ribose) polymerase (PARP) inhibitors. However, the emergence of resistance to PARP inhibitors has necessitated the exploration of new therapeutic strategies. One such promising alternative is the targeting of Poly(ADP-ribose) glycohydrolase (PARG) with novel inhibitors like this compound. This guide delves into a head-to-head comparison of these two classes of inhibitors, focusing on their mechanisms, efficacy, and potential in overcoming treatment resistance.
Mechanism of Action: A Tale of Two Enzymes in DNA Repair
Both PARP and PARG are crucial enzymes in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs). Their opposing actions on poly(ADP-ribose) (PAR) chains are central to their therapeutic targeting.
PARP inhibitors (PARPi) , such as olaparib, function by blocking the catalytic activity of PARP enzymes.[1] This inhibition prevents the synthesis of PAR chains at sites of DNA damage. In normal cells, this damage can be repaired by the homologous recombination (HR) pathway. However, in BRCA-deficient cancer cells where HR is compromised, the accumulation of unrepaired SSBs leads to the collapse of replication forks, the formation of double-strand breaks (DSBs), and ultimately, cell death—a classic example of synthetic lethality.[2][3] A key aspect of the cytotoxicity of PARP inhibitors is their ability to "trap" PARP enzymes on DNA, creating toxic protein-DNA complexes that further impede DNA replication and repair.[4]
This compound , a potent and specific PARG inhibitor, operates on the opposite side of the PARylation cycle.[5][6] PARG is the primary enzyme responsible for degrading PAR chains, a process known as dePARylation.[7] By inhibiting PARG, this compound leads to the hyper-accumulation of PAR at DNA damage sites.[5] This sustained PARylation traps other DNA repair factors at the site of damage, effectively stalling the repair process.[5][7] In BRCA-deficient cells, this disruption of DNA repair proves to be synthetically lethal.[7] Notably, this mechanism is distinct from that of PARP inhibitors and has shown efficacy in cancer cells that have developed resistance to PARPi.[4][5]
Comparative Efficacy in Preclinical Models
Experimental data from preclinical studies highlight the potential of this compound, particularly in PARP inhibitor-resistant settings.
In Vitro Sensitivity of BRCA-Mutant Cancer Cell Lines
Studies have demonstrated that BRCA1 and BRCA2-mutant ovarian cancer cell lines are highly sensitive to this compound treatment.[7] Furthermore, this compound has shown significant activity in PARP inhibitor-resistant cell lines.[7][8]
| Cell Line | BRCA Mutation | Resistance Mechanism | This compound EC50 (µM) | Olaparib EC50 (µM) |
| UWB1.289 | BRCA1 | - | 2.1 | - |
| PEO-1 | BRCA2 | - | 0.8 | - |
| SYr12 | BRCA1 | 53BP1 loss (PARPi Resistant) | 1.98 | Resistant |
| HCC1395 | BRCA1 | - | More sensitive to this compound | Less sensitive than this compound |
| HCC1937 | BRCA1 | - | More sensitive to this compound | Less sensitive than this compound |
Data summarized from Chen and Yu, 2019.[7][8]
In Vivo Antitumor Activity in Xenograft Models
In vivo studies using mouse xenograft models have corroborated the in vitro findings. This compound treatment has been shown to significantly suppress the growth of BRCA-mutant and PARP inhibitor-resistant tumors.[9]
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition |
| SYr12 (Olaparib-resistant) | Ovarian | This compound (20 mg/kg) | Significant inhibition (P < 0.001) |
| PEO-1 | Ovarian | This compound (20 mg/kg) | Significant inhibition (P < 0.001) |
| HCC1395 | Triple-Negative Breast Cancer | This compound (20 mg/kg) | Significant inhibition (P < 0.001) |
| HCC1937 | Triple-Negative Breast Cancer | This compound (20 mg/kg) | Significant inhibition (P < 0.001) |
Data summarized from Chen and Yu, 2019.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the comparative studies of this compound and PARP inhibitors.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cancer cells following drug treatment.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or a PARP inhibitor (or DMSO as a vehicle control).
-
Incubation: Incubate the cells for an extended period (e.g., 14 days) to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the colonies and calculate the surviving fraction relative to the control. The half-maximal effective concentration (EC50) can then be determined.
Xenograft Mouse Models
In vivo efficacy is often evaluated using immunodeficient mice bearing human tumor xenografts.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 8-10 million cells) into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~70-90 mm³).
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound (e.g., 20 mg/kg) or vehicle intraperitoneally once daily.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., daily or every other day).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry for apoptosis markers).
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for BRCA-deficient cancers, with a distinct mechanism of action compared to PARP inhibitors. The preclinical data strongly suggest that this compound is not only effective as a standalone agent in these cancers but also holds significant potential for treating tumors that have acquired resistance to PARP inhibitors. This is a critical advantage, as PARP inhibitor resistance is a growing clinical challenge.
Future research should focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of this compound with other DNA-damaging agents or targeted therapies. The ability of this compound to sensitize tumor cells to agents like topoisomerase I inhibitors and DNA-alkylating agents has already been demonstrated.[5]
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to PARG inhibition.
-
Clinical Translation: Moving this compound and other potent PARG inhibitors into clinical trials to evaluate their safety and efficacy in patients with BRCA-deficient and PARP inhibitor-resistant cancers.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
COH34: Unwavering Specificity for PARG Over TARG1 in ADP-Ribosylation Regulation
A Comparative Analysis for Researchers and Drug Development Professionals
The targeted inhibition of poly(ADP-ribose) glycohydrolase (PARG) has emerged as a promising strategy in cancer therapy, particularly in tumors with deficiencies in DNA damage repair pathways. COH34, a potent and specific small molecule inhibitor of PARG, has demonstrated significant anti-tumor activity. A crucial aspect of its therapeutic potential lies in its selectivity for PARG over other ADP-ribosylhydrolases, such as Terminal ADP-Ribose Protein Glycohydrolase 1 (TARG1). This guide provides a comprehensive comparison of this compound's activity against PARG and TARG1, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
Quantitative Comparison of Inhibitory Activity
Biochemical assays have been pivotal in quantifying the specificity of this compound. The data clearly indicates that this compound is a highly potent inhibitor of PARG with an IC50 value in the sub-nanomolar range. In stark contrast, its inhibitory effect on TARG1 is minimal, even at micromolar concentrations.
| Enzyme | This compound IC50 | This compound Concentration for TARG1 Assay | Observation for TARG1 |
| PARG | 0.37 nM[1][2][3] | 1 µM[4] | Little to no inhibition observed[4] |
| TARG1 | Not Determined (>> 1 µM) | 1 µM[4] | Minimal impact on enzymatic activity[4] |
Experimental Protocols
The validation of this compound's specificity relies on robust biochemical assays that measure the enzymatic activity of PARG and TARG1 in the presence of the inhibitor.
PARG Inhibition Assay (Dot Blot)
This assay quantifies the ability of this compound to inhibit the hydrolysis of poly(ADP-ribose) (PAR) chains by PARG.
-
Substrate Preparation: Auto-poly(ADP-ribosyl)ated PARP1 is generated by incubating recombinant PARP1 with NAD+.
-
Enzymatic Reaction: Recombinant PARG is incubated with the PARylated PARP1 substrate in the presence of varying concentrations of this compound or a vehicle control.
-
Dot Blotting: The reaction mixtures are spotted onto a nitrocellulose membrane.
-
Detection: The membrane is probed with an anti-PAR antibody to detect the remaining PAR chains.
-
Analysis: The signal intensity of the dots is quantified, and the IC50 value is calculated based on the reduction of PAR signal in the presence of this compound.
TARG1 Inhibition Assay (Western Blot)
This assay assesses the impact of this compound on the ability of TARG1 to remove terminal ADP-ribose from a protein substrate.
-
Substrate Preparation: A mono(ADP-ribosyl)ated (MARylated) protein substrate is prepared. A common substrate is auto-mono(ADP-ribosyl)ated PARP1, generated by incubating a catalytically dead PARP1 mutant (to prevent poly-chain formation) with NAD+.
-
Enzymatic Reaction: Recombinant TARG1 is incubated with the MARylated substrate in the presence of a high concentration of this compound (e.g., 1 µM) or a vehicle control.
-
SDS-PAGE and Western Blotting: The reaction products are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Detection: The membrane is probed with an anti-ADP-ribose antibody to detect the amount of ADP-ribosylation remaining on the substrate.
-
Analysis: The band intensity corresponding to the ADP-ribosylated substrate is quantified. A lack of significant difference in band intensity between the this compound-treated and control samples indicates a lack of TARG1 inhibition.
Visualizing the Cellular Context and Experimental Design
To better understand the roles of PARG and TARG1 and the experimental approach to validating this compound's specificity, the following diagrams are provided.
References
A Comparative Analysis of COH34 and Olaparib in Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the preclinical efficacy of COH34, a novel PARG inhibitor, and Olaparib, a well-established PARP inhibitor, in the context of ovarian cancer. This document synthesizes available experimental data to offer a comprehensive resource for oncology researchers and drug development professionals, highlighting the distinct mechanisms and potential applications of these two therapeutic agents.
Executive Summary
Olaparib, a potent inhibitor of PARP enzymes, has become a cornerstone in the treatment of ovarian cancers, particularly those with BRCA mutations. It functions by inducing synthetic lethality in cancer cells with deficient homologous recombination repair. This compound, a newer investigational agent, targets a different key enzyme in the DNA damage response pathway, PARG. By inhibiting PARG, this compound also disrupts DNA repair, leading to cancer cell death. Notably, preclinical studies suggest that this compound is effective in ovarian cancer models, including those that have developed resistance to PARP inhibitors like Olaparib, indicating a potential new therapeutic avenue for patients with relapsed or refractory disease.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and Olaparib in various ovarian cancer cell lines. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited in the current literature.
Table 1: In Vitro Efficacy (EC50/IC50) of this compound and Olaparib in Ovarian Cancer Cell Lines
| Compound | Cell Line | BRCA Status | Olaparib Resistance | EC50/IC50 (µM) | Reference |
| This compound | UWB1.289 | BRCA1-mutant | Sensitive | 2.1 | [1] |
| PEO-1 | BRCA2-mutant | Sensitive | 0.8 | [1] | |
| SYr12 | BRCA1-mutant | Resistant | 1.98 | [1] | |
| Olaparib | PEO1 | BRCA2-mutant | Sensitive | - | |
| PEO4 (BRCA2-reconstituted) | BRCA2-wildtype | Sensitive | Higher than PEO1 | ||
| PEO1-OR | BRCA2-mutant | Resistant | Higher than PEO1 | ||
| OV2295 | - | - | 0.0003 | ||
| OV1369(R2) | - | - | 21.7 | ||
| ES-2 | - | - | 97 | ||
| TOV21G | - | - | 150 | ||
| SKOV-3 | - | - | 17.6 | ||
| OV-90 | - | - | 15 |
Table 2: Summary of Preclinical Antitumor Activity in Xenograft Models
| Compound | Cell Line Xenograft | Mouse Model | Dosing | Outcome | Reference |
| This compound | SYr12 (Olaparib-resistant) | NSG mice | 20 mg/kg, i.p., daily for 2 weeks | Significant inhibition of tumor growth | |
| PEO-1 | NSG mice | 20 mg/kg, i.p., daily for 2 weeks | Significant inhibition of tumor growth | ||
| Olaparib | Various Ovarian Cancer PDXs | - | - | Inhibition of tumor growth, enhanced by combination therapies | [2] |
Mechanism of Action
While both this compound and Olaparib target the DNA damage response, they act on different key enzymes, leading to distinct cellular consequences.
Olaparib (PARP Inhibition): Olaparib is a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[3] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, Olaparib leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with defective homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in genomic instability and cell death—a concept known as synthetic lethality.[4]
This compound (PARG Inhibition): this compound is a potent and specific inhibitor of Poly(ADP-ribose) glycohydrolase (PARG).[1] PARG is the primary enzyme responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains, a post-translational modification synthesized by PARP enzymes at sites of DNA damage. By inhibiting PARG, this compound prevents the removal of PAR chains, leading to their accumulation. This persistent PARylation at DNA lesions is thought to "trap" DNA repair factors, preventing the completion of the repair process and ultimately leading to replication fork collapse and cell death, particularly in cells with existing DNA repair defects.[1][3] Recent studies suggest that PARG inhibitor sensitivity correlates with the accumulation of single-stranded DNA gaps during replication.[5][6]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action for Olaparib and this compound.
Caption: A typical workflow for comparing drug efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Ovarian cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or Olaparib. A vehicle control (e.g., DMSO) is included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated by fitting the data to a dose-response curve.
Colony Formation Assay
-
Cell Seeding: A low number of cells (e.g., 500-1000 cells per well) are seeded in 6-well plates.
-
Drug Treatment: After 24 hours, cells are treated with various concentrations of this compound or Olaparib.
-
Incubation: The plates are incubated for 10-14 days to allow for colony formation. The medium with the respective drug is replaced every 3-4 days.[1][7]
-
Fixation and Staining: Colonies are fixed with methanol and stained with a 0.5% crystal violet solution.[1][7]
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated wells to that in the control wells, adjusted for plating efficiency.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound or Olaparib for a specified time (e.g., 48-72 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is determined.
In Vivo Xenograft Studies
-
Cell Implantation: Immunocompromised mice (e.g., NSG mice) are subcutaneously or intraperitoneally injected with ovarian cancer cells (e.g., 5-10 million cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Treatment: Mice are randomized into treatment groups and treated with this compound, Olaparib, or a vehicle control via an appropriate route of administration (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
-
Analysis: Tumor growth inhibition is calculated, and excised tumors can be subjected to immunohistochemical analysis (e.g., TUNEL assay for apoptosis).
TUNEL Assay for Apoptosis in Xenograft Tissues
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Permeabilization: Sections are treated with Proteinase K to permeabilize the tissue.
-
Labeling: The TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP), is added to the sections and incubated to label the 3'-OH ends of fragmented DNA.
-
Detection: The incorporated labeled dUTPs are detected using an anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), followed by the addition of a substrate (e.g., DAB) to produce a colored precipitate.
-
Counterstaining: Sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei.
-
Microscopy: The sections are examined under a microscope to identify and quantify the number of TUNEL-positive (apoptotic) cells.
Conclusion
The comparative analysis of this compound and Olaparib reveals two distinct yet promising strategies for targeting DNA damage repair pathways in ovarian cancer. Olaparib's established clinical efficacy, particularly in BRCA-mutant tumors, underscores the success of PARP inhibition. This compound, by targeting PARG, presents a novel approach that may not only be effective as a standalone therapy but also holds the potential to overcome acquired resistance to PARP inhibitors. Further head-to-head preclinical studies and eventual clinical trials will be crucial to fully elucidate the therapeutic potential of this compound and its positioning relative to Olaparib in the evolving landscape of ovarian cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. PARG inhibitor sensitivity correlates with accumulation of single-stranded DNA gaps in preclinical models of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
COH34: A Paradigm Shift in Targeting DNA Damage Repair Pathways for Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on exploiting the vulnerabilities of cancer cells, particularly their deficiencies in DNA damage repair (DDR). While Poly(ADP-ribose) polymerase (PARP) inhibitors have marked a significant advancement in this area, the emergence of resistance necessitates novel therapeutic strategies. This guide provides a comprehensive comparison of COH34, a potent and specific inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), with existing therapies, supported by experimental data and detailed methodologies. This compound presents a promising approach to overcoming PARP inhibitor resistance and enhancing the efficacy of current cancer treatments.
Mechanism of Action: A Tale of Two Enzymes
The dynamic interplay between PARP and PARG is crucial for maintaining genomic integrity. Upon DNA damage, PARP synthesizes Poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, creating a scaffold to recruit DNA repair factors. PARG, on the other hand, hydrolyzes these PAR chains, allowing the repair process to complete and the factors to disperse.
This compound specifically inhibits PARG, leading to the sustained accumulation of PAR at DNA lesions. This "trapping" of DNA repair factors on the chromatin prevents the completion of DNA repair, ultimately leading to cell death, particularly in cancer cells with pre-existing DNA repair defects.[1][2] This mechanism is distinct from PARP inhibitors, which primarily function by preventing PAR synthesis and trapping PARP itself on the DNA.
Caption: Figure 1: The PARP/PARG Signaling Pathway and this compound's Mechanism.
Comparative Performance: this compound vs. PARP Inhibitors
Experimental data demonstrates the potent and selective activity of this compound, particularly in cancer models resistant to PARP inhibitors.
| Parameter | This compound | Olaparib (PARP Inhibitor) | Reference |
| Target | Poly(ADP-ribose) glycohydrolase (PARG) | Poly(ADP-ribose) polymerase (PARP) | [2][3] |
| IC50 | 0.37 nM | Varies by cell line (typically nM to µM range) | [1][4] |
| Efficacy in BRCA-mutant Ovarian Cancer Cells (UWB1.289) | EC50 = 2.1 µM | Cell line is sensitive, but can develop resistance | [5] |
| Efficacy in BRCA-mutant Ovarian Cancer Cells (PEO-1) | EC50 = 0.8 µM | Cell line is sensitive, but can develop resistance | [5] |
| Efficacy in PARP Inhibitor-Resistant Cells | Efficiently kills PARP inhibitor-resistant cancer cells | Ineffective in resistant models | [2][3] |
| In Vivo Antitumor Activity (Xenograft Models) | Demonstrates significant antitumor activity | Effective in sensitive models, but not in resistant ones | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to validate the antitumor activity of this compound.
Cell Viability and Clonogenic Assays
These assays are fundamental to assessing the cytotoxic effects of this compound on cancer cell lines.
Caption: Figure 2: Workflow for Cell Viability and Clonogenic Assays.
Protocol:
-
Cell Seeding: Cancer cells (e.g., BRCA-mutant ovarian cancer cell lines UWB1.289 and PEO-1) are seeded in 6-well plates or 96-well plates at an appropriate density.[5]
-
Drug Treatment: After 24 hours, cells are treated with a range of concentrations of this compound or a control drug (e.g., olaparib).[5]
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours for apoptosis assays or 14 days for clonogenic assays).[5]
-
Assessment:
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from dose-response curves.[5]
In Vivo Xenograft Mouse Models
To evaluate the antitumor activity of this compound in a living organism, xenograft models are utilized.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., BRCA2-mutant ovarian cancer PEO-1 cells) are subcutaneously injected into immunocompromised mice (e.g., NSG mice).[6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~90 mm³).[6]
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound (e.g., 20 mg/kg), while the control group receives a vehicle solution.[6][7]
-
Monitoring: Tumor volume and body weight are measured regularly for a specified duration (e.g., 2 weeks).[6]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as Western blotting for markers of apoptosis (e.g., cleaved PARP1, cleaved caspase-3) and DNA damage (γ-H2AX).[6]
Sensitization to DNA-Damaging Agents
A significant advantage of this compound is its ability to sensitize cancer cells to other DNA-damaging agents.
Experimental Approach: Cancer cells, including those resistant to PARP inhibitors, are treated with a non-lethal dose of this compound in combination with sublethal doses of conventional chemotherapeutic agents such as cisplatin, doxorubicin, temozolomide, or camptothecin.[2][5] The synergistic effect on cell death is then measured using cell viability assays. Studies have shown that this combination significantly enhances cancer cell killing.[5]
Future Directions and Conclusion
This compound represents a novel and promising therapeutic agent that targets the dePARylation step of the DNA damage response. Its ability to overcome PARP inhibitor resistance and to act synergistically with other DNA-damaging agents positions it as a strong candidate for further preclinical and clinical development. The data presented in this guide underscores the potential of this compound to address unmet needs in oncology, particularly for patients with tumors harboring DNA repair deficiencies. Further research into biomarkers for this compound sensitivity and its efficacy in a broader range of cancer types is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prospects for PARG inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
COH34: Amplifying DNA Damage for Enhanced Cancer Cell Killing
A Comparative Guide to the Synergistic Effects of the PARG Inhibitor COH34 with DNA Damaging Agents
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective cancer therapies has led to the exploration of novel therapeutic strategies that exploit the inherent vulnerabilities of cancer cells. One such vulnerability lies in their often-compromised DNA damage response (DDR) pathways. This compound, a potent and specific inhibitor of poly(ADP-ribose) glycohydrolase (PARG), has emerged as a promising agent that capitalizes on this weakness. By preventing the removal of poly(ADP-ribose) (PAR) chains from proteins involved in DNA repair, this compound effectively traps these repair factors at sites of DNA damage, leading to a breakdown in the cellular machinery that maintains genomic integrity. This guide provides a comprehensive comparison of the synergistic effects of this compound with various conventional DNA damaging agents, supported by experimental data, detailed protocols, and mechanistic insights.
Potentiating Genotoxicity: this compound in Combination Therapy
This compound demonstrates a remarkable ability to enhance the cytotoxicity of a range of DNA damaging agents, particularly in cancer cells with pre-existing DNA repair defects, such as those harboring BRCA1 or BRCA2 mutations, and in cancers that have developed resistance to PARP inhibitors.[1][2][3] The synergistic effect of this compound stems from its unique mechanism of action, which complements the DNA lesions induced by conventional chemotherapeutics.
Synergy with Platinum-Based Agents (Cisplatin)
Cisplatin, a cornerstone of chemotherapy for various solid tumors, induces DNA damage primarily through the formation of intrastrand and interstrand crosslinks. In combination with this compound, the cytotoxic effects of cisplatin are significantly amplified. This synergy is particularly pronounced in BRCA-mutant cancer cells.
Enhanced Efficacy with Topoisomerase Inhibitors (Doxorubicin and Camptothecin)
Doxorubicin and camptothecin are topoisomerase inhibitors that lead to the accumulation of single and double-strand DNA breaks. The addition of this compound to treatment regimens involving these agents results in a substantial increase in cancer cell death.
Overcoming Resistance with Alkylating Agents (Temozolomide)
Temozolomide is an alkylating agent that methylates DNA, leading to base mispairing and strand breaks. This compound has been shown to synergize with temozolomide, offering a potential strategy to overcome resistance to this widely used chemotherapeutic.
Quantitative Analysis of this compound's Efficacy
The potency of this compound as a PARG inhibitor and its efficacy in various cancer cell lines, both as a monotherapy and in combination, have been quantitatively assessed.
Table 1: Potency and Monotherapy Efficacy of this compound
| Parameter | Value | Reference |
| IC50 (PARG inhibition) | 0.37 nM | [4] |
| Kd (binding to PARG catalytic domain) | 0.547 µM | [4] |
| EC50 (UWB1.289 - BRCA1 mutant ovarian cancer) | 2.1 µM | [3] |
| EC50 (PEO-1 - BRCA2 mutant ovarian cancer) | 0.8 µM | [3] |
| EC50 (SYr12 - Olaparib-resistant BRCA1 mutant ovarian cancer) | 1.98 µM | [3] |
Table 2: Synergistic Effects of this compound with DNA Damaging Agents in BRCA-Mutant and PARP Inhibitor-Resistant Cancer Cells
| Cell Line | Combination Treatment | Observation | Reference |
| UWB1.289 (BRCA1-mutant) | This compound + Cisplatin, Doxorubicin, Temozolomide, or Camptothecin | Remarkable induction of cancer cell lethality compared to single agents. | [3] |
| PEO-1 (BRCA2-mutant) | This compound + Cisplatin, Doxorubicin, Temozolomide, or Camptothecin | Significant synergistic killing of cancer cells. | [3] |
| SYr12 (Olaparib-resistant) | 0.25 µM this compound + Cisplatin, Doxorubicin, Temozolomide, or Camptothecin | Significantly enhanced lethality compared to single agents. | [3] |
| HCC1395 & HCC1937 (BRCA-mutant TNBC) | This compound + Cisplatin or Doxorubicin | Significant synergistic lethality in BRCA-mutant triple-negative breast cancer cells. |
Delving into the Mechanism: How this compound Cripples DNA Repair
This compound's synergistic activity is rooted in its ability to disrupt multiple DNA repair pathways. DNA damage, whether induced by endogenous processes or exogenous agents, triggers the recruitment of PARP enzymes to the site of the lesion. PARPs then synthesize PAR chains, which act as a scaffold to recruit various DNA repair factors. PARG is responsible for hydrolyzing these PAR chains, allowing the repair process to proceed and the repair factors to be released.
By inhibiting PARG, this compound prolongs the presence of PAR chains at DNA lesions. This "trapping" of DNA repair factors, such as XRCC1, APLF, and CHFR, prevents their proper function and ultimately leads to the collapse of DNA replication forks and the accumulation of lethal DNA damage. This impairment affects several critical DNA repair pathways, including single-strand break repair (SSBR), classical non-homologous end joining (c-NHEJ), alternative non-homologous end joining (a-NHEJ), and homologous recombination (HR).
Experimental Corner: Protocols for Assessing Synergy
Reproducible and rigorous experimental design is paramount in evaluating the synergistic potential of drug combinations. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Cell Viability and Synergy Assessment
1. Colony Formation Assay:
-
Objective: To assess the long-term proliferative capacity of cells after drug treatment.
-
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound, the DNA damaging agent, or the combination of both.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells) and calculate the surviving fraction for each treatment condition relative to the untreated control.
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay:
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Protocol:
-
Seed cells in 6-well plates and treat with the drugs for the desired time (e.g., 48-72 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
In Vivo Antitumor Efficacy Studies
1. Xenograft Mouse Models:
-
Objective: To evaluate the in vivo antitumor activity of this compound in combination with DNA damaging agents.
-
Protocol:
-
Implant human cancer cells (e.g., BRCA-mutant or PARP inhibitor-resistant cell lines) subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: vehicle control, this compound alone, DNA damaging agent alone, and the combination.
-
Administer treatments as per the defined schedule. For example, this compound can be administered intraperitoneally at a dose of 10-20 mg/kg in a vehicle such as 30% Solutol.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers, immunohistochemistry for apoptosis).
-
Conclusion
This compound represents a promising new therapeutic agent that effectively enhances the anticancer activity of a broad range of DNA damaging agents. Its ability to specifically target the dePARylation process, leading to the trapping of DNA repair factors and the subsequent collapse of DNA repair pathways, provides a powerful mechanism to induce synthetic lethality in cancer cells with underlying DNA repair deficiencies. The preclinical data strongly support the continued investigation of this compound in combination therapies, with the potential to overcome drug resistance and improve outcomes for patients with difficult-to-treat cancers. Further clinical studies are warranted to translate these promising preclinical findings into effective cancer treatments.
References
- 1. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting dePARylation selectively suppresses DNA repair–defective and PARP inhibitor–resistant malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting dePARylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of COH34's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PARG inhibitor COH34 with alternative therapeutic strategies. Experimental data is presented to support the cross-validation of its mechanism of action in various model systems.
This compound is a potent and specific small molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] Its mechanism of action centers on the prolongation of poly(ADP-ribosyl)ation (PARylation) at sites of DNA damage, leading to the trapping of DNA repair factors and inducing synthetic lethality in cancer cells with underlying DNA repair defects.[1][4] This guide summarizes the cross-validation of this mechanism across different model systems and compares its efficacy against other relevant inhibitors.
Comparative Efficacy of this compound
This compound has demonstrated significant potency and selectivity, particularly in cancer cells resistant to poly(ADP-ribose) polymerase (PARP) inhibitors, a current standard of care in certain cancers.[2][4]
| Inhibitor | Target | IC50 | Dissociation Constant (Kd) | Key Findings in Model Systems |
| This compound | PARG | 0.37 nM[1][2][3] | 0.547 µM (for PARG catalytic domain)[1][3][5] | Induces lethality in DNA repair-defective cancer cells; effective against PARP inhibitor-resistant cells; exhibits antitumor activity in xenograft mouse models.[1][4] |
| Olaparib | PARP1/2 | ~5 nM | Not specified in results | Clinically approved for various cancers; resistance can develop. |
| PDD00017273 | PARG | Not specified in results | Not specified in results | Another selective PARG inhibitor; HCT116 cells resistant to PDD00017273 did not show cross-resistance to this compound.[6] |
| JA2131 | PARG | Not specified in results | Not specified in results | Mentioned as a recently developed PARG inhibitor.[7] |
Mechanism of Action: Signaling Pathway
This compound's primary mechanism involves the inhibition of PARG, which is responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains. This inhibition leads to the accumulation of PAR at DNA lesions, effectively "trapping" DNA repair proteins and stalling the repair process.
Caption: this compound inhibits PARG, leading to PAR accumulation and cell death.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of findings.
In Vitro PARG Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARG.
-
Methodology:
-
Recombinant PARG catalytic domain is incubated with poly(ADP-ribose).
-
A dose range of this compound is added to the reaction.
-
The extent of PAR hydrolysis is measured, often by dot blotting with an anti-PAR antibody.[8]
-
The IC50 value is calculated from the dose-response curve.
-
Cell-Based PARylation Assay
-
Objective: To assess the effect of this compound on PAR levels within cells following DNA damage.
-
Methodology:
-
Cancer cell lines (e.g., HCT116) are pre-treated with this compound (e.g., 0.1 µM for 1 hour).[8]
-
DNA damage is induced using an agent like hydrogen peroxide (H2O2).[8]
-
Cellular PAR levels are quantified over time using techniques such as dot blotting or immunofluorescence with an anti-PAR antibody.[8]
-
Xenograft Mouse Model Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Human cancer cell lines (e.g., HCC1395, PEO-1) are subcutaneously injected into immunocompromised mice (e.g., NSG mice).[9]
-
Once tumors are established, mice are treated with this compound (e.g., 20 mg/kg, intraperitoneally, daily).[9]
-
Tumor growth is monitored and compared to a vehicle-treated control group.[9]
-
Pharmacodynamic studies can be performed by analyzing PARylation levels in tumor tissues at different time points after this compound administration.[9]
-
Experimental Workflow for Cross-Validation
The cross-validation of this compound's mechanism of action involves a multi-step process from in vitro characterization to in vivo efficacy studies.
Caption: A stepwise approach to validate this compound's mechanism of action.
Conclusion
The available data strongly supports the mechanism of action of this compound as a potent and selective PARG inhibitor. Cross-validation in various cancer cell lines, including those resistant to PARP inhibitors, and in vivo xenograft models demonstrates its potential as a therapeutic agent. The provided experimental frameworks offer a basis for further comparative studies to fully elucidate its clinical potential. The distinct mechanism of this compound, particularly its efficacy in PARP inhibitor-resistant settings, highlights a promising avenue for overcoming treatment resistance in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DePARylation is critical for S phase progression and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of COH34 and Novel PARG Inhibitors
For Immediate Release
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of the novel Poly(ADP-ribose) glycohydrolase (PARG) inhibitor, COH34, and other similar compounds in early clinical development, namely IDE161 and ETX-19477. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of PARG-targeted cancer therapies.
Introduction to PARG Inhibition
Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response (DDR) pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains. Inhibition of PARG leads to the accumulation of PAR chains at sites of DNA damage, ultimately resulting in synthetic lethality in cancer cells with specific DNA repair defects. This mechanism has positioned PARG inhibitors as a promising new class of anti-cancer agents. This compound, a potent and specific PARG inhibitor, has demonstrated significant preclinical activity. Concurrently, other PARG inhibitors, such as IDE161 and ETX-19477, are advancing through clinical trials. A clear understanding of their comparative pharmacokinetic profiles is crucial for their continued development and potential clinical application.
Comparative Pharmacokinetic Profiles
The following table summarizes the available pharmacokinetic parameters for this compound and its comparators. It is important to note that detailed quantitative PK data for the clinical-stage compounds are not yet publicly available and will be updated as data from ongoing trials are released.
| Parameter | This compound | IDE161 | ETX-19477 |
| Route of Administration | Intraperitoneal (in mice) | Oral | Oral |
| Dose (in preclinical studies) | 20 mg/kg (in mice) | Not Reported | Not Reported |
| Half-life (t½) | ~3.9 hours (in mice)[1] | Not Reported | Not Reported |
| Maximum Plasma Concentration (Cmax) | Not Reported | Not Reported | Not Reported |
| Time to Cmax (Tmax) | Not Reported | Not Reported | Not Reported |
| Area Under the Curve (AUC) | Not Reported | Not Reported | Not Reported |
| Bioavailability | Not Reported | Not Reported | Favorable Oral Bioavailability[2][3] |
| Clinical Trial Status | Preclinical | Phase 1 (NCT05787587)[4][5][6] | Phase 1/2 (NCT06395519)[7][8][9] |
Key Observations:
-
This compound has a reported in vivo half-life of approximately 3.9 hours in mice following intraperitoneal administration[1].
-
Both IDE161 and ETX-19477 are being developed as oral agents, a significant advantage for patient convenience.
-
Preclinical data for ETX-19477 suggests favorable oral bioavailability[2][3].
-
All three compounds are in different stages of development, with IDE161 and ETX-19477 currently in human clinical trials[4][5][6][7][8][9].
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the PARG signaling pathway in DNA repair and a typical experimental workflow for evaluating the pharmacokinetic profile of a PARG inhibitor.
Caption: PARG's role in the DNA single-strand break repair pathway.
Caption: General workflow for an in vivo pharmacokinetic study.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a PARG inhibitor in mice following a single dose administration.
Methodology:
-
Animal Model: Female BALB/c or athymic nude mice (6-8 weeks old) are used. Animals are acclimatized for at least one week prior to the study.
-
Compound Formulation and Administration: The PARG inhibitor is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for intraperitoneal injection, or an appropriate formulation for oral gavage)[10]. A single dose (e.g., 20 mg/kg for this compound) is administered to a cohort of mice[1].
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected via retro-orbital or submandibular bleeding at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours)[1].
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: The concentration of the PARG inhibitor in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t½).
PARG Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit PARG enzyme activity.
Methodology:
-
Assay Principle: A common method is a fluorogenic assay where PARG-mediated hydrolysis of a quenched fluorogenic ADP-ribose substrate results in a fluorescent signal that is directly proportional to PARG activity[11].
-
Reagents: Purified recombinant human PARG enzyme, a fluorogenic PARG substrate, assay buffer, and the test compound.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
PARG enzyme is pre-incubated with the test compound or vehicle control in a 384-well plate[11].
-
The fluorogenic substrate is added to initiate the enzymatic reaction[11].
-
The plate is incubated at room temperature, protected from light.
-
Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths[11].
-
-
Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is calculated.
Conclusion
This compound and the emerging clinical candidates IDE161 and ETX-19477 represent a promising new frontier in precision oncology. While preclinical data for this compound provides a foundational understanding of its pharmacokinetic behavior, the ongoing clinical evaluation of IDE161 and ETX-19477 will be critical in elucidating their full clinical potential. This guide serves as a current snapshot of the comparative pharmacokinetic landscape of these novel PARG inhibitors and will be updated as more data becomes available.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Study of PARG Inhibitor IDE161 in Participants With Advanced Solid Tumors | Clinical Trials | Yale Medicine [yalemedicine.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Phase 1/2 Study of PARG Inhibitor Etx-19477 In Patients With Advanced Solid Malignancies | Jefferson Health [jeffersonhealth.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Unveiling COH34: A Novel Strategy to Counteract PARP Inhibitor Resistance
For Immediate Release
DUARTE, CA – In the ongoing battle against cancer, the emergence of resistance to targeted therapies like PARP inhibitors (PARPis) presents a significant clinical challenge. However, a promising new agent, COH34, is showing considerable potential in overcoming these resistance mechanisms. This guide provides a comprehensive comparison of this compound with alternative strategies, supported by experimental evidence, to inform researchers, scientists, and drug development professionals.
This compound is a potent and specific inhibitor of poly(ADP-ribose) glycohydrolase (PARG), an enzyme responsible for the breakdown of poly(ADP-ribose) (PAR) chains.[1][2][3] By inhibiting PARG, this compound prolongs the presence of PAR chains at sites of DNA damage, which in turn traps DNA repair factors and induces lethality in cancer cells with deficiencies in DNA repair pathways.[1][4] Notably, this mechanism has proven effective in cancer cells that have developed resistance to PARP inhibitors.[1][4]
This compound Demonstrates Efficacy in PARP Inhibitor-Resistant Models
Experimental data highlights the potential of this compound in treating PARP inhibitor-resistant cancers. A key study demonstrated the efficacy of this compound in a xenograft model using an olaparib-resistant cell line, SYr12.
In Vivo Efficacy of this compound in an Olaparib-Resistant Xenograft Model
| Treatment Group | Cell Line | Mouse Strain | Dosage | Tumor Growth |
| Vehicle | SYr12 (Olaparib-Resistant) | NSG | - | Uninhibited |
| This compound | SYr12 (Olaparib-Resistant) | NSG | 20 mg/kg | Significantly inhibited |
Table 1: Summary of in vivo experimental data for this compound in a PARP inhibitor-resistant xenograft model. Data sourced from Chen and Yu, 2019.[5]
The potent activity of this compound is underscored by its low nanomolar IC50 value of 0.37 nM, indicating its high potency as a PARG inhibitor.[1][2][3]
The Mechanism of this compound Action: A New Avenue to Combat Resistance
PARP inhibitors function by trapping PARP enzymes on DNA at sites of single-strand breaks, leading to double-strand breaks during DNA replication, which are lethal to cancer cells with deficient homologous recombination repair (HRR) pathways. Resistance to PARP inhibitors can arise through various mechanisms, including the restoration of HRR function or reduced PARP trapping.
This compound circumvents these resistance mechanisms by targeting a different component of the DNA damage response pathway. By inhibiting PARG, this compound leads to an accumulation of PAR chains, which enhances the trapping of DNA repair proteins, ultimately resulting in cancer cell death, even in the presence of PARP inhibitor resistance.
Caption: Signaling pathway of this compound action.
Alternative Strategies to Overcome PARP Inhibitor Resistance
While this compound presents a novel single-agent approach, combination therapies are also being actively explored to overcome PARP inhibitor resistance. These strategies primarily focus on re-sensitizing cancer cells to PARP inhibitors by targeting other DNA damage response pathways.
Combination Therapies Targeting the DNA Damage Response
| Combination Strategy | Target | Rationale |
| PARPi + ATR Inhibitor | ATR (Ataxia Telangiectasia and Rad3-related) | ATR is a key kinase in the DNA damage response. Inhibiting ATR in combination with a PARPi can lead to increased genomic instability and cell death in resistant cells. |
| PARPi + Chk1 Inhibitor | Chk1 (Checkpoint kinase 1) | Chk1 is a downstream effector of ATR. Its inhibition can abrogate cell cycle checkpoints, forcing cells with DNA damage to enter mitosis, leading to mitotic catastrophe. |
Experimental Protocols
Cell Viability Assay (Colony Formation Assay)
-
Cell Seeding: Plate cells in 6-well plates at a density of 500-1000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, olaparib, or vehicle control.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a solution of 10% methanol and 10% acetic acid, and then stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (a colony is defined as a cluster of ≥50 cells) in each well. Calculate the surviving fraction for each treatment group relative to the vehicle control.
Caption: Workflow for a colony formation assay.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5-10 million PARP inhibitor-resistant cancer cells (e.g., SYr12) into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 20 mg/kg, intraperitoneally, daily) or vehicle control to the respective groups.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.
Caption: Workflow for an in vivo xenograft study.
Conclusion
This compound represents a novel and promising therapeutic strategy to overcome PARP inhibitor resistance. Its unique mechanism of action, targeting the dePARylation enzyme PARG, provides a distinct advantage in treating cancers that have developed resistance to conventional PARP inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this innovative approach. The exploration of combination therapies involving this compound and other DNA-damaging agents also holds significant promise for future cancer treatment paradigms.
References
- 1. Prospects for PARG inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 4. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for COH34
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of COH34, a potent and specific poly(ADP-ribose) glycohydrolase (PARG) inhibitor. Given that this compound is intended for research use only and its full hazard profile may not be extensively documented, it is imperative to treat this compound as hazardous chemical waste.[1][2] The following procedures are based on established guidelines for laboratory chemical waste disposal and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Considerations
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) if available from the supplier. In the absence of a specific SDS, the following general precautions should be taken.
| Precaution | Description |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in its solid form or in solution. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
| Spill Management | In case of a spill, isolate the area and prevent the spread of the material. Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand) and collect all contaminated materials, including the absorbent, into a designated hazardous waste container. For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container for disposal. |
| Avoid Contamination | Do not dispose of this compound or its solutions down the drain or in regular trash.[1][3] This can lead to environmental contamination and is a violation of regulatory standards.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and compliance. The following steps outline the recommended procedure for disposing of pure this compound and contaminated materials.
1. Waste Identification and Segregation:
-
Pure this compound: Unused or expired solid this compound should be disposed of in its original container if possible, or a clearly labeled, compatible hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, including but not limited to, pipette tips, centrifuge tubes, gloves, absorbent paper, and weighing boats, must be considered contaminated and disposed of as hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled liquid hazardous waste container. Due to its instability in solution, freshly prepared solutions should be used, and any excess should be promptly disposed of as hazardous waste.[5][6]
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical wastes. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[7]
2. Waste Container Selection and Labeling:
-
Container Type: Use only approved hazardous waste containers that are chemically compatible with this compound and any solvents used.[4] Plastic containers are often preferred for their durability.[2]
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream (e.g., solvents used). The date of waste accumulation should also be clearly marked.
3. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store hazardous waste containers in a designated SAA at or near the point of generation.[2][7]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[1][2]
-
Storage Limits: Adhere to the maximum volume limits for hazardous waste storage in an SAA as per your institution's and local regulations (e.g., a maximum of 55 gallons of hazardous waste).[2]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS or equivalent department to arrange for a scheduled pickup.[2]
-
Documentation: Complete all necessary waste disposal forms as required by your institution, providing accurate information about the waste composition.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly to ensure no residual chemical remains.
| Container Status | Disposal Procedure |
| Not Triple-Rinsed | An empty container that has not been triple-rinsed should be treated as hazardous waste and disposed of through the chemical waste program. |
| Triple-Rinsed | If the container is triple-rinsed with a suitable solvent, the rinsate must be collected and disposed of as hazardous liquid waste.[1] After triple-rinsing, the container can often be disposed of as regular trash after defacing the label.[1] Always confirm this procedure with your institution's EHS. |
Experimental Workflow for Waste Management
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Management.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acs.org [acs.org]
- 4. danielshealth.com [danielshealth.com]
- 5. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling COH34
Essential Safety and Handling Guide for COH34
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent and specific poly(ADP-ribose) glycohydrolase (PARG) inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
Physicochemical Properties: this compound is a light yellow to yellow solid powder.[1] It is a potent PARG inhibitor with an IC50 of 0.37 nM.[1][2][3][5][6]
| Property | Value | Source |
| Molecular Formula | C18H15NOS | [1][3][4] |
| Molecular Weight | 293.38 g/mol | [1][3] |
| Appearance | Light yellow to yellow solid powder | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1][7] | [1][7] |
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following PPE recommendations are based on general best practices for handling potent, powdered chemical compounds in a laboratory setting.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 | Protects eyes from splashes of solutions or airborne powder. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves.[8] Check manufacturer's compatibility data. | Prevents dermal absorption of the compound. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Important Note: The selection of appropriate PPE is dependent on the specific experimental conditions and quantities of this compound being handled. A thorough risk assessment should be conducted before beginning any work.
Handling and Operational Plan
A clear workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from receiving to disposal.
Caption: Workflow for safe handling of this compound.
Experimental Protocols
Preparation of Stock Solutions
This compound is soluble in DMSO.[3][4] Due to its instability in solution, it is recommended to use freshly prepared working solutions.[1][2][6]
In Vitro Solution Preparation:
| Component | Example Concentration | Procedure |
| This compound | 10 mM | Dissolve the appropriate mass of this compound in fresh DMSO. |
| Working Solution | 100 µM | Dilute the 10 mM stock solution 1:100 in the desired cell culture medium or buffer. |
In Vivo Formulation Preparation:
A common formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][2]
| Component | Percentage | Example for 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 16.7 mg/mL).[1][2]
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1][2]
-
Finally, add 450 µL of saline to reach the final volume of 1 mL and mix until the solution is clear.[1][2]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Waste Stream Management:
Caption: this compound waste disposal streams.
Decontamination Procedure:
-
Wipe all surfaces that may have come into contact with this compound with a suitable laboratory detergent.
-
Follow with a rinse of 70% ethanol.
-
All cleaning materials should be disposed of as hazardous solid waste.
References
- 1. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Supplier | CAS 906439-72-3| PARG inhibitor| AOBIOUS [aobious.com]
- 5. apexbt.com [apexbt.com]
- 6. arctomsci.com [arctomsci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
